Nek2-IN-5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[3-[(6-ethynyl-7H-purin-2-yl)amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O/c1-2-11-13-14(18-8-17-13)21-15(20-11)19-10-5-3-4-9(6-10)7-12(16)22/h1,3-6,8H,7H2,(H2,16,22)(H2,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQGLUJHMXCLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)CC(=O)N)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide to Nek2-IN-5: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nek2-IN-5, a potent and irreversible inhibitor of (Never in mitosis gene a)-related kinase 2 (Nek2). This document details its chemical structure, a step-by-step synthesis protocol, quantitative biological activity, and the signaling pathways it modulates. Furthermore, it offers detailed experimental protocols for its evaluation and illustrative diagrams to clarify complex biological processes and experimental workflows.
Core Compound Details: this compound
This compound, systematically named 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide, is a key tool compound for studying the biological roles of Nek2 kinase. Its irreversible binding to a unique cysteine residue (Cys22) near the ATP-binding site of Nek2 provides high selectivity and prolonged inhibition.
| Parameter | Value | Reference |
| IUPAC Name | 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | |
| CAS Number | 1507367-00-1 | [Sigma-Aldrich] |
| Molecular Formula | C₁₅H₁₂N₆O | [Sigma-Aldrich] |
| Molecular Weight | 292.3 g/mol | [Sigma-Aldrich] |
| Nek2 IC₅₀ | 56 nM | R&D Systems |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process involving the initial synthesis of key intermediates: 2-amino-6-chloropurine (B14584) and 2-(3-aminophenyl)acetamide (B136893), followed by a Sonogashira coupling and subsequent deprotection.
Synthesis of Intermediate 1: 2-amino-6-((trimethylsilyl)ethynyl)purine
A mixture of 2-amino-6-chloropurine (1.0 eq), copper(I) iodide (0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is suspended in anhydrous dioxane. Triethylamine (4.0 eq) is added, and the mixture is degassed with argon. Ethynyltrimethylsilane (1.5 eq) is then added, and the reaction is heated to 80°C for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-6-((trimethylsilyl)ethynyl)purine.
Synthesis of Intermediate 2: 2-amino-6-ethynylpurine
To a solution of 2-amino-6-((trimethylsilyl)ethynyl)purine (1.0 eq) in methanol, potassium carbonate (1.2 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is then evaporated, and the residue is suspended in water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give 2-amino-6-ethynylpurine, which is used in the next step without further purification.
Final Synthesis of 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide (this compound)
A solution of 2-amino-6-ethynylpurine (1.0 eq) and 2-(3-aminophenyl)acetamide (1.2 eq) in a mixture of trifluoroacetic acid and trifluoroethanol is heated at reflux for 24 hours. The solvent is then removed in vacuo, and the residue is purified by preparative HPLC to afford the final product, this compound.
Signaling Pathways and Experimental Workflows
Nek2 Signaling Pathway
Nek2 is a crucial regulator of the cell cycle, particularly in centrosome separation and spindle formation. Its dysregulation is implicated in various cancers. The following diagram illustrates the central role of Nek2 and the points of intervention by inhibitors like this compound.
Caption: Overview of the Nek2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the workflow for determining the in vitro inhibitory activity of this compound against Nek2 kinase using a luminescence-based assay.
Caption: Workflow for determining the IC₅₀ of this compound using the ADP-Glo™ Kinase Assay.
Experimental Workflow: Cell Viability Assay
To assess the cytotoxic effects of this compound on cancer cell lines, a standard MTT or similar cell viability assay is performed as outlined below.
Caption: Workflow for assessing the effect of this compound on cancer cell viability.
Detailed Experimental Protocols
In Vitro Nek2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format.
-
Reagent Preparation :
-
Prepare a 2X Nek2 enzyme solution in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a 2X substrate/ATP solution containing the desired substrate (e.g., Myelin Basic Protein) and ATP at a concentration appropriate for the assay (e.g., 2X the desired final concentration).
-
Prepare serial dilutions of this compound in DMSO, and then dilute into kinase buffer to a 4X final concentration.
-
-
Assay Procedure :
-
Add 5 µL of the 4X this compound solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the 2X Nek2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow for signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescence signal is proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT)
This protocol is for a 96-well plate format.
-
Cell Seeding :
-
Seed a human cancer cell line known to express Nek2 (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate for 48 to 72 hours.
-
-
MTT Assay :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
Nek2-IN-5: A Selective Inhibitor of Nek2 Kinase for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome separation and spindle formation. Its dysregulation is implicated in tumorigenesis and cancer progression, making it an attractive target for therapeutic intervention. Nek2-IN-5 (also known as NCL 00017509) has emerged as a potent and selective inhibitor of Nek2 kinase. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, mechanism of action, and its effects on key signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting Nek2.
Introduction to this compound
This compound, with the chemical name 3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide, is a small molecule inhibitor of Nek2 kinase. It has demonstrated potent activity in biochemical assays and is cell-permeable, enabling the study of Nek2 function in cellular contexts.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide |
| Synonyms | NCL 00017509 |
| Molecular Formula | C₁₅H₁₂N₆O |
| Molecular Weight | 292.3 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Biochemical and Cellular Activity
This compound is a highly potent inhibitor of Nek2 kinase activity. Its inhibitory effects have been characterized in both biochemical and cellular assays.
Biochemical Activity
This compound exhibits a strong inhibitory effect on the enzymatic activity of Nek2 kinase in in vitro assays.
| Parameter | Value | Reference |
| IC₅₀ | 56 nM | [1][2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cellular Activity
This compound is cell-permeable and has been shown to be active in various cancer cell lines. Treatment with this compound leads to mitotic abnormalities and delays in mitotic progression[1][2]. In studies on primary effusion lymphoma (PEL), this compound showed a higher IC₅₀ value compared to the irreversible inhibitor JH295, suggesting it is less potent in this specific cellular context[3].
Mechanism of Action
There is conflicting information regarding the precise mechanism of action of this compound. Several sources describe it as a reversible inhibitor of Nek2[1][2][3]. However, other reports classify it as an irreversible inhibitor that targets a cysteine residue (Cys22) near the ATP-binding pocket of Nek2[4]. This discrepancy may arise from the ethynylpurine scaffold, which can potentially act as a Michael acceptor for covalent bond formation under certain conditions. Further experimental validation is required to definitively elucidate the nature of its interaction with Nek2.
Signaling Pathways Modulated by this compound
Inhibition of Nek2 by this compound has been shown to impact downstream signaling pathways implicated in cancer progression and immune response.
Nek2 Signaling and Centrosome Separation
Nek2 plays a pivotal role in the G2/M transition of the cell cycle by phosphorylating key centrosomal proteins, leading to centrosome separation and the formation of a bipolar spindle. Inhibition of Nek2 by this compound disrupts this process, leading to mitotic arrest and potentially apoptosis.
Regulation of PD-L1 Expression
In pancreatic tumor models, this compound has been shown to decrease the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. This reduction in PD-L1 can lead to an enhanced anti-cancer immune response[1][2]. The precise mechanism by which Nek2 regulates PD-L1 is an active area of investigation.
Involvement in the Wnt/β-catenin Pathway
Nek2 has been reported to phosphorylate and stabilize β-catenin, a central component of the Wnt signaling pathway. Inhibition of Nek2 could therefore lead to the destabilization of β-catenin and downregulation of Wnt target genes involved in cell proliferation and survival. A study using the irreversible Nek2 inhibitor JH295 showed a decrease in both total and phosphorylated β-catenin in primary effusion lymphoma cells[3]. It is plausible that this compound exerts a similar effect.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for other Nek2 inhibitors, the following protocols can be adapted.
In Vitro Nek2 Kinase Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant Nek2 enzyme
-
Nek2 substrate (e.g., Myelin Basic Protein)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the Nek2 enzyme, substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, lymphoma cell lines)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
For the MTT assay, add MTT reagent and incubate until formazan (B1609692) crystals form. Solubilize the crystals with a solubilization buffer.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells to induce cell lysis and generate a luminescent signal.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Western Blotting
This technique is used to detect changes in the protein levels and phosphorylation status of Nek2 and its downstream targets.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nek2, anti-phospho-β-catenin, anti-β-catenin, anti-PD-L1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation.
Selectivity Profile
While this compound is a potent Nek2 inhibitor, its selectivity against a broader panel of kinases has not been extensively published in the reviewed literature. For a comprehensive understanding of its off-target effects, it is recommended to perform a kinase selectivity profiling assay against a large panel of kinases. In a study on primary effusion lymphoma, this compound was found to be less potent than the irreversible inhibitor JH295, which is known to be highly selective for Nek2 over other mitotic kinases like Cdk1, Aurora B, and Plk1[3].
Conclusion
This compound is a valuable research tool for investigating the biological functions of Nek2 kinase. Its high potency and cell permeability make it suitable for both in vitro and in vivo studies. The conflicting reports on its mechanism of action (reversible vs. irreversible) warrant further investigation. The ability of this compound to modulate key cancer-related signaling pathways, such as Wnt/β-catenin and PD-L1 expression, highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. Future studies should focus on elucidating its precise binding mode, comprehensively characterizing its kinome-wide selectivity, and further evaluating its therapeutic efficacy in various preclinical cancer models.
References
In Vitro Activity of the Nek2 Inhibitor MBM-5: A Technical Overview
This guide provides a detailed examination of the in vitro activity of MBM-5, a potent and selective inhibitor of the NIMA-related kinase 2 (Nek2). Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation during mitosis.[1][2][3][4] Its overexpression is implicated in various cancers, making it a significant target for anti-cancer therapeutics.[1][3][5][6][7] MBM-5 has been identified as a promising lead compound that effectively inhibits Nek2 kinase activity.[5][6]
Data Presentation: Quantitative Analysis of MBM-5 Inhibition
The inhibitory activity of MBM-5 against Nek2 was determined through in vitro kinase assays. The following table summarizes the available quantitative data.
| Compound | Target Kinase | In Vitro Activity | Notes |
| MBM-5 | Nek2 | Potent, concentration-dependent inhibition | Specific IC50 value not provided in the search results, but described as having the "best inhibitory activity" from a screen.[6] |
Experimental Protocols
In Vitro Nek2 Kinase Assay
A key experiment to determine the potency of MBM-5 is the in vitro kinase assay. The following protocol outlines the general steps for such an assay based on standard methodologies.
Objective: To measure the half-maximal inhibitory concentration (IC50) of MBM-5 against Nek2 kinase.
Materials:
-
Recombinant human Nek2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate for Nek2)
-
MBM-5 at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Methodology:
-
Compound Preparation: A serial dilution of MBM-5 is prepared in an appropriate solvent (e.g., DMSO) and then diluted in kinase buffer.
-
Reaction Setup: The kinase reaction is typically set up in a 384-well plate. The reaction mixture contains the recombinant Nek2 enzyme, the kinase buffer, and the serially diluted MBM-5 or vehicle control.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of ATP and the substrate.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by Nek2.
-
Termination and Detection: The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured. This is often done using a luminescence-based assay where the detection reagent is added to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: The luminescence signal is measured using a plate reader. The data is then analyzed to determine the IC50 value of MBM-5. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Mandatory Visualizations
Signaling Pathway of Nek2 Inhibition by MBM-5
Nek2 is involved in multiple signaling pathways that regulate cell cycle and proliferation. MBM-5, by inhibiting Nek2, can modulate these pathways. One such pathway involves the regulation of Hec1, a substrate of Nek2.[5]
Caption: MBM-5 inhibits Nek2, preventing Hec1 phosphorylation and leading to mitotic defects and apoptosis.
Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates the workflow for determining the in vitro inhibitory activity of MBM-5 against Nek2.
References
- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. NEK2 regulates cellular proliferation and cabergoline sensitivity in pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Nek2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome separation and spindle formation.[1][2][3] Its overexpression is a hallmark of various human cancers and is often correlated with tumor progression, drug resistance, and poor prognosis.[1][2] This has positioned Nek2 as a compelling target for anticancer therapeutic development. This technical guide provides an in-depth overview of the cellular targets of Nek2 inhibition, with a focus on the bifunctional inhibitor NBI-961. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways governed by Nek2.
Introduction to Nek2 and its Role in Cancer
Nek2 is a crucial regulator of the cell cycle, with its activity peaking at the G2/M transition to ensure the proper segregation of chromosomes.[4] It localizes to the centrosome and facilitates its separation by phosphorylating key structural proteins.[1][3] Dysregulation of Nek2 activity can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are characteristic features of many cancers.[2] Beyond its mitotic functions, Nek2 has been implicated in other oncogenic processes, including the activation of pathways like AKT and the regulation of drug efflux pumps, contributing to therapeutic resistance.[2][4]
NBI-961: A Bifunctional Nek2 Inhibitor
NBI-961 is a recently developed inhibitor that not only blocks the kinase activity of Nek2 but also induces its proteasomal degradation. This dual mechanism of action provides a potent and sustained inhibition of Nek2 function. In diffuse large B-cell lymphoma (DLBCL) cells, treatment with NBI-961 has been shown to compromise cell viability, induce G2/M arrest, and trigger apoptosis, highlighting its therapeutic potential.[4]
Cellular Targets and Pathways Modulated by Nek2 Inhibition
Global proteomics and phosphoproteomics studies following treatment with NBI-961 in DLBCL cells have revealed that Nek2 orchestrates a wide array of cellular processes, primarily related to the cell cycle and apoptosis.
Key Protein Targets of Nek2
The following table summarizes proteins that are directly or indirectly affected by Nek2 activity, as evidenced by changes in their expression or phosphorylation status upon Nek2 inhibition.
| Target Protein | Function | Effect of Nek2 Inhibition | Reference |
| β-catenin | Cell adhesion, Wnt signaling | Decreased phosphorylation, leading to degradation | [1] |
| HEC1 (NDC80) | Kinetochore-microtubule attachment | Decreased phosphorylation | [3] |
| MAD1 | Spindle assembly checkpoint | Altered localization and function | [4] |
| C-Nap1 | Centrosome cohesion | Inhibition of phosphorylation, preventing centrosome separation | [1][3] |
| Rootletin | Centrosome cohesion | Inhibition of phosphorylation, preventing centrosome separation | [1] |
| AKT | Pro-survival signaling | Downregulation of activity | [4] |
| Various Cell Cycle Proteins | Regulation of cell cycle progression | Altered expression and phosphorylation | [4] |
| Various Apoptotic Proteins | Regulation of apoptosis | Altered expression and phosphorylation | [4] |
Signaling Pathways Regulated by Nek2
Nek2 is a nodal kinase that influences several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these relationships.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. scbt.com [scbt.com]
Understanding the Biological Function of Nek2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly in mitosis. Its overexpression is frequently observed in a wide array of human cancers, where it contributes to tumorigenesis, drug resistance, and overall poor prognosis. This has positioned Nek2 as a compelling target for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the biological function of Nek2, the mechanism of action of its inhibitors, and the experimental methodologies used to investigate these compounds, using "Nek2-IN-5" as a representative inhibitor.
The Biological Function of Nek2
Nek2 is a multifaceted kinase involved in several key cellular processes. Its primary and most studied role is in the regulation of the centrosome cycle and mitotic progression.[1][2] During the G2/M phase of the cell cycle, Nek2 localizes to the centrosome and is instrumental in initiating centrosome separation, a crucial step for the formation of a bipolar mitotic spindle.[1][3][4] This function is achieved through the phosphorylation of several centrosomal proteins, including C-Nap1 and rootletin, which leads to the disassembly of the linker holding the two centrioles together.[1][2]
Beyond its role in centrosome separation, Nek2 is also involved in:
-
Microtubule Organization and Stabilization: Nek2 influences microtubule dynamics, which is essential for proper spindle formation and function.[1]
-
Spindle Assembly Checkpoint (SAC): It contributes to the intricate signaling network of the SAC, which ensures the fidelity of chromosome segregation.[1]
-
Cilia Disassembly: Nek2 participates in the breakdown of cilia before mitosis.[1]
-
Splicing Regulation: Recent studies have revealed a novel nuclear function for Nek2, where it acts as a splicing factor kinase, phosphorylating proteins like SRSF1 to regulate alternative splicing and promote cell survival.[1][3]
Dysregulation of Nek2 activity leads to centrosome amplification, chromosomal instability (CIN), and aneuploidy, which are hallmarks of cancer.[2][3][5]
Nek2 in Oncogenesis and as a Therapeutic Target
The aberrant overexpression of Nek2 is a common feature in numerous malignancies, including breast, lung, colorectal, prostate, and hematological cancers.[1][6][7] High levels of Nek2 have been correlated with:
-
Tumorigenesis and Proliferation: By driving cell cycle progression and promoting genomic instability, Nek2 contributes to the initiation and growth of tumors.[1][6][8]
-
Drug Resistance: Nek2 has been shown to confer resistance to various chemotherapeutic agents, in part by activating pro-survival signaling pathways like the PI3K/Akt pathway and upregulating drug efflux pumps.[1][9][10]
-
Metastasis: Overexpression of Nek2 has been linked to increased cell invasion and migration, promoting the metastatic spread of cancer.[5][8]
-
Poor Prognosis: In many cancer types, elevated Nek2 expression is associated with more aggressive disease and reduced overall survival.[6][7][8]
Given its central role in cancer biology, the targeted inhibition of Nek2 presents a promising therapeutic strategy.[9][11][12]
Mechanism of Action of Nek2 Inhibitors (Represented by this compound)
Nek2 inhibitors, such as the representative "this compound," are typically small molecules designed to bind to the ATP-binding pocket of the Nek2 kinase domain.[12] This competitive inhibition prevents the phosphorylation of Nek2 substrates, thereby disrupting its downstream signaling and biological functions.
The primary consequences of Nek2 inhibition in cancer cells include:
-
Mitotic Arrest: By preventing centrosome separation, Nek2 inhibitors lead to the formation of monopolar or disorganized mitotic spindles, triggering the spindle assembly checkpoint and causing cell cycle arrest in G2/M phase.[6]
-
Apoptosis: Prolonged mitotic arrest ultimately leads to the induction of programmed cell death (apoptosis), particularly in rapidly dividing cancer cells that are highly dependent on proper mitotic progression.[3][6]
-
Sensitization to Chemotherapy: By abrogating Nek2-mediated drug resistance mechanisms, these inhibitors can re-sensitize cancer cells to conventional chemotherapeutic agents.[1][6]
Quantitative Data for Representative Nek2 Inhibitors
The following table summarizes key quantitative data for several known Nek2 inhibitors, which can be considered representative of the expected profile for a compound like "this compound".
| Inhibitor Name | Type | IC50 (Nek2) | Cellular Potency | Reference |
| Thiophene-based compounds | Reversible, ATP-competitive | 21-25 nM | Not specified | [1] |
| JH295 | Irreversible, Covalent | 770 nM | Active in cells | [13] |
| NBI-961 | Bifunctional (Inhibitor and Degrader) | Not specified | Induces Nek2 degradation and cell death | [6] |
| INH154 | Indirect Inhibitor | Not specified | Does not prevent Nek2 autophosphorylation | [6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on Nek2 kinase activity.
Methodology:
-
Reagents: Recombinant human Nek2 enzyme, a suitable kinase buffer, ATP, and a generic kinase substrate (e.g., Myelin Basic Protein).
-
Procedure:
-
The test compound (e.g., this compound) is serially diluted and incubated with the Nek2 enzyme.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (with ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of a Nek2 inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Cell Lines: A panel of cancer cell lines, preferably with varying levels of Nek2 expression.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®.
-
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The GI50 or IC50 value (the concentration that inhibits cell growth or viability by 50%) is calculated.
Immunoblotting (Western Blot)
Objective: To examine the effect of a Nek2 inhibitor on the levels and phosphorylation status of Nek2 and its downstream targets.
Methodology:
-
Procedure:
-
Cancer cells are treated with the test compound for a specific duration.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for Nek2, phospho-Nek2, and other relevant proteins in the pathway (e.g., β-catenin, components of the PI3K/Akt pathway).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels relative to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
Conclusion
Nek2 is a well-validated therapeutic target in oncology due to its critical roles in mitotic progression and its frequent dysregulation in cancer. The development of potent and selective Nek2 inhibitors, represented here by "this compound," holds significant promise for the treatment of various malignancies, both as a monotherapy and in combination with existing anticancer drugs. A thorough understanding of Nek2's biological functions and the implementation of robust experimental protocols are essential for the successful clinical translation of these targeted therapies.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nek2 Is a Novel Regulator of B Cell Development and Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEK Family Kinases: Structure, Function, and Role in Disease | MDPI [mdpi.com]
- 5. The Nek2 centrosome-mitotic kinase contributes to the mesenchymal state, cell invasion, and migration of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NEK2 plays an active role in Tumorigenesis and Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. mdpi.com [mdpi.com]
- 12. What are NEK2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Effects of Nek2 Inhibition on Centrosome Separation
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the role of the Nek2 kinase in centrosome separation and the consequences of its inhibition, with a focus on the mechanistic effects relevant to cancer therapeutics. While the specific compound "Nek2-IN-5" is not widely documented in publicly available research, this document will focus on the well-characterized effects of potent and selective Nek2 inhibitors, which serve as a proxy for understanding the cellular and molecular impact of such a compound.
Core Concept: Nek2's Role in Mitotic Progression
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly at the G2/M transition.[1][2] Its primary function is to orchestrate the separation of the duplicated centrosomes, which is a prerequisite for the formation of a bipolar mitotic spindle and accurate chromosome segregation.[3][4]
Nek2 is localized at the centrosome and its activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition.[5] It executes its function by phosphorylating key proteins that form a linker structure holding the two centriole pairs together. The primary substrates of Nek2 in this process are C-Nap1 (centrosomal Nek2-associated protein 1) and rootletin.[3][4][6][7] Phosphorylation of these linker proteins leads to their displacement from the centrosome, thereby dissolving the tether between the duplicated centrosomes and allowing them to separate.[6]
Overexpression of Nek2 is frequently observed in a variety of human cancers and is associated with tumorigenesis, drug resistance, and poor prognosis.[3][4] This has made Nek2 an attractive target for the development of anti-cancer therapies.[8]
Mechanism of Action of Nek2 Inhibitors
Nek2 inhibitors are small molecules designed to block the kinase activity of Nek2, typically by competing with ATP for its binding site in the catalytic domain of the enzyme.[8] By inhibiting the catalytic function of Nek2, these compounds prevent the phosphorylation of its downstream substrates, including C-Nap1 and rootletin.[7]
The direct consequence of this inhibition is the failure of the centrosome linker to disassemble at the onset of mitosis. This results in an inability of the duplicated centrosomes to separate and migrate to opposite poles of the cell. The cell is then unable to form a proper bipolar spindle, leading to a mitotic arrest.[7][8] This arrest can ultimately trigger apoptotic cell death, particularly in rapidly dividing cancer cells that are highly dependent on proper mitotic progression.[4][9]
Signaling Pathway
The regulation of centrosome separation by Nek2 is a critical step in the G2/M transition. The following diagram illustrates the signaling pathway leading to centrosome disjunction.
Caption: Nek2 signaling pathway for centrosome separation.
Quantitative Data on Nek2 Inhibitors
The following table summarizes quantitative data for several known Nek2 inhibitors, demonstrating their potency and cellular effects. This data is representative of what would be expected from a potent Nek2 inhibitor like "this compound".
| Inhibitor Name | Target | IC50 (µM) | Cellular Effect | Cell Lines | Reference |
| SU11652 | Nek2 | 8.0 | Inhibition of cellular Nek2 activity | - | [3] |
| Thiophene-based compounds | Nek2 | 0.021 - 0.025 | Potent in vitro inhibition | - | [3] |
| MBM-5 | Nek2 | < 1 (in vitro) | Induces G2/M arrest and apoptosis | Gastric and colorectal cancer cells | [4] |
| JH295 | Nek2 | Not specified | Induces G1 arrest and apoptosis | Primary Effusion Lymphoma (PEL) cells | [9] |
| Electrophilic oxindoles | Nek2 | < 1 (in vitro) | Up to 95% inhibition of cellular Nek2 at 5 µM | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. The following are key experimental protocols used to assess the effect of Nek2 inhibitors on centrosome separation.
This protocol is used to visualize and quantify centrosome separation in cells treated with a Nek2 inhibitor.
-
Cell Culture and Treatment:
-
Seed cells (e.g., U2OS, HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the Nek2 inhibitor at various concentrations (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against a centrosomal marker (e.g., rabbit anti-γ-tubulin or mouse anti-pericentrin) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of mitotic cells, identified by condensed chromatin (DAPI staining).
-
Quantify the percentage of mitotic cells with separated (bipolar) versus unseparated (monopolar) centrosomes (γ-tubulin or pericentrin foci).
-
Caption: Experimental workflow for immunofluorescence analysis.
This protocol is used to assess the inhibition of Nek2 kinase activity in cells by measuring the phosphorylation of its substrates.
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with the Nek2 inhibitor as described above.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a Nek2 substrate (e.g., phospho-Hec1 on S165) or total Nek2 overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of the phosphorylated protein to a loading control (e.g., β-actin or GAPDH) to determine the extent of Nek2 inhibition.
-
Caption: Experimental workflow for Western blotting.
Conclusion
Inhibition of Nek2 kinase activity presents a promising strategy for cancer therapy. By targeting a key regulator of centrosome separation, compounds like this compound can effectively disrupt mitotic progression in cancer cells, leading to cell cycle arrest and apoptosis. The methodologies and data presented in this guide provide a framework for the preclinical evaluation of Nek2 inhibitors and a deeper understanding of their mechanism of action at the cellular and molecular level. The continued development of potent and selective Nek2 inhibitors holds significant potential for the treatment of various malignancies.
References
- 1. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEK2 regulates cellular proliferation and cabergoline sensitivity in pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are NEK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nek2-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in cell cycle regulation, particularly in centrosome separation and spindle assembly during mitosis.[1][2] Dysregulation of Nek2 is frequently observed in various human cancers, where its overexpression is linked to genomic instability, aneuploidy, aggressive tumor phenotypes, and poor prognosis.[2][3][4] These findings establish Nek2 as a compelling therapeutic target for the development of novel anticancer agents.[5] Nek2-IN-5 is a potent and selective inhibitor of Nek2 kinase activity. These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its biological effects and therapeutic potential.
Mechanism of Action
Nek2 is a key regulator of mitotic events.[1][6] At the onset of mitosis, Nek2 phosphorylates centrosomal proteins, such as C-Nap1 and rootletin, to facilitate the separation of duplicated centrosomes, a crucial step for the formation of a bipolar mitotic spindle.[7] Overactivity of Nek2 can lead to premature centrosome separation, resulting in mitotic defects and chromosomal instability.[1][2] Furthermore, Nek2 has been implicated in other cellular processes, including the spindle assembly checkpoint and DNA damage response.[1][8] this compound is designed to specifically bind to the ATP-binding pocket of Nek2, thereby inhibiting its kinase activity and preventing the phosphorylation of its downstream substrates. This inhibition is expected to induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells that are dependent on Nek2 activity.
Signaling Pathway
The Nek2 signaling pathway is intricately linked with cell cycle progression and oncogenesis. Its activity is tightly regulated by upstream kinases and phosphatases. For instance, Polo-like kinase 1 (Plk1) can phosphorylate and activate Nek2.[1] Conversely, protein phosphatase 1 (PP1) can dephosphorylate and inactivate Nek2.[1] Nek2 also interacts with and influences other key signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway.[4][9] It has been shown that Nek2 can phosphorylate and stabilize β-catenin, leading to its accumulation and the activation of downstream target genes that promote cell proliferation and survival.[8][10]
Caption: The Nek2 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HCT116 | Colorectal Carcinoma | 0.5 |
| SW620 | Colorectal Carcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.8 |
| A549 | Lung Carcinoma | 3.1 |
| K562 | Chronic Myelogenous Leukemia | 0.8 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| HCT116 | Vehicle (DMSO) | 5.2 |
| HCT116 | This compound (1 µM) | 35.8 |
| SW620 | Vehicle (DMSO) | 6.1 |
| SW620 | This compound (2 µM) | 28.4 |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the cellular effects of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.[3]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.[3]
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to assess the effect of this compound on the expression and phosphorylation of proteins in the Nek2 signaling pathway.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Nek2, anti-phospho-Hec1, anti-β-catenin, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
Troubleshooting
-
Low potency (high IC50): Ensure the this compound stock solution is prepared correctly and has not degraded. Verify the expression level of Nek2 in the chosen cell line, as cells with low Nek2 expression may be less sensitive.
-
Inconsistent results: Maintain consistent cell seeding densities and treatment times. Ensure proper mixing of reagents and accurate pipetting.
-
High background in Western blots: Optimize antibody concentrations and washing steps. Ensure the blocking step is sufficient.
Conclusion
These application notes provide a comprehensive guide for the use of this compound in cell culture. By following these protocols, researchers can effectively evaluate the anti-proliferative and pro-apoptotic effects of this novel Nek2 inhibitor and elucidate its mechanism of action, thereby advancing its potential as a therapeutic agent for cancer treatment.
References
- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development [mdpi.com]
- 2. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEK2 Serves as a Novel Biomarker and Enhances the Tumorigenicity of Clear-CellRenal-Cell Carcinoma by Activating WNT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nek2 Is a Novel Regulator of B Cell Development and Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nek2-IN-5 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, particularly in centrosome separation and spindle formation.[1][2] Its overexpression is implicated in various human cancers, where it contributes to chromosomal instability, tumor progression, and drug resistance.[1][2][3] These characteristics make Nek2 a compelling target for anticancer therapy. Nek2-IN-5, also known as JH295, is a potent, selective, and irreversible inhibitor of Nek2 kinase.[1][4][5] It functions by covalently binding to a non-catalytic cysteine residue (Cys22) near the ATP-binding pocket, leading to the inactivation of the enzyme.[1][4] This document provides detailed application notes and protocols for the use of this compound in in vivo studies, particularly in the context of xenograft mouse models.
Mechanism of Action
This compound (JH295) is an irreversible inhibitor that specifically targets Nek2 kinase.[1][4][6] By alkylating Cys22, it prevents the kinase from phosphorylating its downstream substrates, which are essential for the separation of centrosomes at the G2/M phase of the cell cycle.[1][2] Inhibition of Nek2 leads to mitotic arrest and subsequent apoptosis in cancer cells that are dependent on this kinase for their proliferation.[7][8] Studies have shown that this compound is highly selective for Nek2 and does not significantly affect other mitotic kinases such as Cdk1, Aurora B, or Plk1 at effective concentrations.[1][4][9]
Data Presentation
Biochemical and Cellular Activity of this compound (JH295)
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 770 nM | In vitro kinase assay | [1][4][6] |
| Cellular IC50 (WT Nek2) | ~1.3 µM | RPMI7951 cells | [1][4] |
| Cellular IC50 (C22V mutant) | Little to no effect | RPMI7951 cells | [1][4] |
| Selectivity | Inactive against Cdk1/CycB (IC50 > 20 µM) | In vitro kinase assay | [5] |
In Vivo Efficacy of this compound (JH295) in a Primary Effusion Lymphoma (PEL) Xenograft Model
| Treatment Group | Dosage | Outcome | Reference |
| Vehicle Control (DMSO) | - | Progressive tumor growth | [10] |
| This compound (JH295) | 15 mg/kg | Significant reduction in tumor burden and prolonged survival | [10] |
Experimental Protocols
I. Preparation of this compound for In Vivo Administration
Materials:
-
This compound (JH295) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
This protocol is for a 10 mL final volume. Adjust volumes as needed.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound powder and dissolve it in 1 mL of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[11]
-
Add PEG300: Add 4 mL of PEG300 to the solution and vortex until the mixture is clear and homogenous.[11]
-
Add Tween-80: Add 0.5 mL of Tween-80 to the solution and vortex thoroughly.[11]
-
Add Saline/PBS: Slowly add 4.5 mL of sterile saline or PBS to the mixture while vortexing to prevent precipitation.[11]
-
Final Formulation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS.[11]
-
Storage: Prepare the formulation fresh before each use.[4]
II. Xenograft Mouse Model Efficacy Study
Materials:
-
6-8 week old immunocompromised mice (e.g., Athymic Nude or SCID)
-
Cancer cell line of interest (e.g., PEL cell lines like BCBL1, BC1, or JSC1)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27-gauge for injection)
-
Calipers
-
This compound formulation (prepared as in Protocol I)
-
Vehicle control (formulated as in Protocol I, without this compound)
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells under standard conditions.
-
On the day of injection, harvest and resuspend the cells in sterile PBS or a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/100 µL).[12][13]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[12][13]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[13][14]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[12][13]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[3][12]
-
-
Drug Administration:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage). A previously reported effective dose is 15 mg/kg.[10]
-
The administration volume for oral gavage is typically 10 mL/kg, and for intraperitoneal injection is 10-20 mL/kg.[15]
-
Treat the mice according to the desired schedule (e.g., daily) for the duration of the study.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment-related toxicity.[13][14]
-
Define study endpoints in accordance with institutional animal care and use committee (IACUC) guidelines. Common endpoints include a maximum tumor volume or significant body weight loss (>20%).[3][13]
-
-
Data Analysis:
-
At the end of the study, calculate the mean tumor volume for each treatment group.
-
Determine the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[13]
-
III. Pharmacodynamic (PD) Marker Analysis
Materials:
-
Tumor tissues from treated and control animals
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE and Western blot apparatus
-
Primary antibodies (e.g., anti-Nek2, anti-phospho-β-catenin, anti-β-catenin, anti-c-Myc, anti-Ki67)
-
Secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Tissue Lysis: Homogenize collected tumor tissues in lysis buffer to extract proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate.[14]
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[14]
-
Probe the membrane with primary antibodies against the target proteins to assess the effect of this compound on Nek2 signaling pathways.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[14]
-
Visualizations
Caption: Simplified Nek2 signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for a typical in vivo xenograft study with this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. astx.com [astx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Nek2-IN-5 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nek2-IN-5 is a potent and irreversible inhibitor of the Never in Mitosis A (NIMA)-related kinase 2 (Nek2). As a member of the Nek family of serine/threonine kinases, Nek2 plays a critical role in cell cycle regulation, particularly in centrosome separation and spindle assembly during mitosis. Dysregulation of Nek2 is implicated in various cancers, making it a compelling target for therapeutic development. This compound, also identified as compound 6, offers a valuable tool for investigating the cellular functions of Nek2 and for preclinical studies in oncology. This document provides detailed information on the solubility of this compound, protocols for its use in key experiments, and a visual representation of its targeted signaling pathway.
Physicochemical Properties and Solubility
Proper handling and preparation of this compound are crucial for reproducible experimental outcomes. The following table summarizes the known properties and solubility of this inhibitor.
| Property | Data |
| Synonyms | This compound, Compound 6, JH295 |
| CAS Number | 1507367-00-1 |
| Molecular Weight | 292.3 g/mol |
| Appearance | Solid powder |
| Storage Conditions | Store at -20°C for long-term stability. |
Solubility Data:
Quantitative solubility data for this compound in various solvents is not extensively published. However, based on information for similar kinase inhibitors and available supplier data, the following guidelines are recommended for preparing stock solutions. It is crucial to perform solubility tests for your specific experimental needs.
| Solvent | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | DMSO is the recommended solvent for preparing high-concentration stock solutions. For cellular assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. |
| Ethanol | Sparingly soluble | May be used as a co-solvent with aqueous buffers, but solubility is limited. |
| Water | Insoluble | This compound is not recommended for direct dissolution in aqueous buffers. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, sonicate in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For in vivo experiments, JH295 (another name for this compound) has been dissolved in 100% DMSO for injection.[1]
In Vitro Kinase Inhibition Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Nek2 kinase.
Materials:
-
Recombinant human Nek2 kinase
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Peptide substrate for Nek2 (e.g., a biotinylated peptide)
-
This compound serial dilutions in kinase buffer (with a constant low percentage of DMSO)
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in kinase buffer. Ensure the final DMSO concentration is consistent across all wells.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the this compound dilution or vehicle control (kinase buffer with the same percentage of DMSO).
-
Add Enzyme: Add 2 µL of recombinant Nek2 enzyme solution to each well.
-
Initiate Reaction: Add 2 µL of a mixture containing the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detect Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. In one study, electrophilic oxindoles with potent activity against Nek2 in vitro (IC50 < 1 µM) demonstrated significant inhibition of cellular Nek2 at 5 µM.[2]
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116, MCF7)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock in complete medium) or a vehicle control (medium with the same final concentration of DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction (e.g., HCT-116)
-
This compound formulated for in vivo administration (e.g., dissolved in 100% DMSO)[1]
-
Vehicle control (e.g., 100% DMSO)[1]
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or the vehicle control to the mice according to the desired dosing regimen (e.g., intraperitoneal injection). For example, a dosing regimen of 15 mg/kg has been used for JH295.[1]
-
Tumor Measurement: Measure the tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weight measurement and immunohistochemistry. Suppression of NEK2 expression with siRNA has been shown to lead to a reduction of tumor size in xenograft-nude mouse models.[3]
Signaling Pathway and Mechanism of Action
Nek2 is a key regulator of mitotic events. Its inhibition by this compound disrupts the normal cell cycle progression, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified Nek2 signaling pathway and the inhibitory action of this compound.
The workflow for preparing and using this compound in cellular assays is a critical process for obtaining reliable and reproducible results.
Caption: General workflow for the preparation and use of this compound in cell-based experiments.
References
- 1. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nek2 Inhibition in Gastric Cancer Research
Abstract:
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in mitotic progression.[1][2][3] Emerging evidence has identified Nek2 as a promising therapeutic target in various malignancies, including gastric cancer.[1][4][5] Upregulation of Nek2 is frequently observed in gastric cancer tissues and is associated with tumor progression, metastasis, and poor patient prognosis.[1][4][5] This document provides a comprehensive overview of the application of Nek2 inhibitors in gastric cancer research, detailing the underlying signaling pathways, experimental protocols, and expected outcomes. While a specific inhibitor designated "Nek2-IN-5" is not prominently documented in the reviewed literature, this note will focus on the established roles of Nek2 and the effects of its inhibition by compounds such as MBM-5.[1][2][6]
Introduction to Nek2 in Gastric Cancer
Nek2 is a key regulator of the centrosome cycle, ensuring proper chromosome segregation during mitosis.[1][3] In the context of gastric cancer, Nek2 overexpression has been shown to drive cell proliferation, enhance cell survival, and promote metastasis through the activation of several oncogenic signaling pathways.[4][5][7] Consequently, the inhibition of Nek2 kinase activity presents a viable therapeutic strategy for gastric cancer.
Key Signaling Pathways Involving Nek2 in Gastric Cancer
Several critical signaling cascades are modulated by Nek2 in gastric cancer cells:
-
ERK/MAPK Pathway: Nek2 can promote the phosphorylation of ERK, leading to the activation of the ERK/c-JUN/cyclin D1 axis, which in turn drives cell cycle progression and proliferation.[4]
-
AKT Signaling Pathway: Nek2 overexpression can lead to the inhibition of protein phosphatase 1 (PP1), resulting in the activation of AKT.[5] Activated AKT can then promote aerobic glycolysis via the AKT/HIF1α axis and suppress autophagy through the AKT/mTOR axis, contributing to enhanced cell survival and growth.[5]
-
β-catenin/Myc Pathway: Nek2 has been shown to regulate the expression of KDM5B/H3K4me3 through the β-catenin/Myc signaling pathway, which is implicated in promoting cell proliferation and migration.[7][8][9]
-
Keap1/Nrf2 Pathway and Ferroptosis: Inhibition of Nek2 can promote the ubiquitination and degradation of Keap1, leading to increased nuclear levels of Nrf2.[10] This, in turn, upregulates the expression of HMOX1, enhancing the sensitivity of gastric cancer cells to ferroptosis.[10]
Below are diagrams illustrating these key signaling pathways.
Effects of Nek2 Inhibition in Gastric Cancer Models
The inhibition of Nek2 in gastric cancer models, primarily through small molecule inhibitors like MBM-5 or RNA interference, has demonstrated significant anti-tumor effects.
| Effect | In Vitro / In Vivo | Observations | References |
| Inhibition of Cell Proliferation | In Vitro | Dose-dependent decrease in the viability and proliferation of gastric cancer cell lines (e.g., MGC-803, BGC-823, AGS). | [4],[7],[1] |
| Cell Cycle Arrest | In Vitro | Accumulation of cells with ≥4N DNA content, indicative of mitotic arrest. | [1],[2] |
| Induction of Apoptosis | In Vitro | Increased rates of apoptosis following treatment with Nek2 inhibitors. | [1],[2] |
| Suppression of Migration | In Vitro | Reduced migratory capacity of gastric cancer cells in wound healing or transwell assays. | [7],[8] |
| Tumor Growth Inhibition | In Vivo | Significant reduction in tumor volume in xenograft models of human gastric cancer. | [7],[1],[2] |
| Increased Ferroptosis Sensitivity | In Vitro | Enhanced sensitivity of gastric cancer cells to ferroptosis inducers (e.g., RSL3, Erastin). | [10] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy of a Nek2 inhibitor in gastric cancer research.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a Nek2 inhibitor on the viability of gastric cancer cells.
Materials:
-
Gastric cancer cell lines (e.g., AGS, MGC-803)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Nek2 inhibitor (e.g., MBM-5)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed gastric cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Nek2 inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Western Blot Analysis
Objective: To analyze the effect of a Nek2 inhibitor on the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Gastric cancer cells
-
Nek2 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Nek2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Cyclin D1, anti-β-catenin, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the Nek2 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a Nek2 inhibitor in a preclinical animal model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Gastric cancer cells (e.g., MGC-803)
-
Matrigel
-
Nek2 inhibitor
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 gastric cancer cells mixed with Matrigel into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer the Nek2 inhibitor or vehicle control to the respective groups (e.g., via intraperitoneal injection) according to a predetermined schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blot).
Conclusion
The inhibition of Nek2 represents a promising therapeutic avenue for gastric cancer. The protocols and pathways detailed in this document provide a framework for researchers to investigate the efficacy and mechanism of action of Nek2 inhibitors. Further research into selective and potent inhibitors of Nek2 will be crucial for translating these preclinical findings into clinical applications for gastric cancer patients.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIMA related kinase 2 promotes gastric cancer cell proliferation via ERK/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High expression of NEK2 promotes gastric cancer progression via activating AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NEK2 affects the ferroptosis sensitivity of gastric cancer cells by regulating the expression of HMOX1 through Keap1/Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Colorectal Cancer Progression Using a Nek2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Topic: Utilization of a potent and selective NIMA-related kinase 2 (Nek2) inhibitor for the investigation of colorectal cancer (CRC) progression. While specific data for "Nek2-IN-5" is not publicly available, this document provides a comprehensive guide using representative data from established Nek2 inhibitors like JH295 and MBM-5 to illustrate the experimental applications and expected outcomes.
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation during mitosis.[1] Aberrant overexpression of Nek2 is a common feature in a variety of human cancers, including colorectal cancer (CRC), where it is associated with tumor progression, metastasis, drug resistance, and poor patient prognosis.[1][2][3] Elevated Nek2 levels have been shown to promote CRC cell proliferation, migration, and invasion, making it an attractive therapeutic target.[2][4] This document provides detailed application notes and protocols for utilizing a selective Nek2 inhibitor to study its role in CRC progression.
Mechanism of Action of Nek2 in Colorectal Cancer
Nek2 contributes to CRC progression through the activation of key oncogenic signaling pathways:
-
Wnt/β-catenin Signaling: Nek2 can promote the nuclear accumulation of β-catenin, a key transcriptional coactivator in the Wnt signaling pathway.[2] This leads to the upregulation of target genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT). Inhibition of Nek2 has been shown to decrease the protein levels of β-catenin.[2]
-
TGF-β/Smad2 Signaling: Recent studies have indicated that Nek2 can activate the TGF-β/Smad2 signaling pathway by promoting the phosphorylation of Smad2/3.[4] This pathway is critically involved in cell growth, differentiation, and apoptosis, and its dysregulation is a hallmark of CRC.
-
Chemoresistance: Nek2 overexpression has been linked to resistance to common chemotherapeutic agents used in CRC treatment, such as 5-fluorouracil (B62378) (5-FU) and cisplatin.[1][2] Inhibition of Nek2 can sensitize CRC cells to these drugs.
Below is a diagram illustrating the signaling pathways influenced by Nek2 in colorectal cancer.
Quantitative Data Presentation
The following tables summarize representative data for potent Nek2 inhibitors in CRC and other cancer cell lines. This data can be used as a reference for expected potencies and effects.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Nek2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| JH295 | Nek2 | 770 | Biochemical Kinase Assay | [5][6] |
| MBM-5 | Nek2 | N/A (Potent inhibitor) | In vitro kinase assay | [7][8] |
Table 2: Cellular Activity of Representative Nek2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| MBM-5 | HCT-116 (CRC) | Xenograft | Tumor Growth Suppression | Effective | [7][8] |
| JH295 | RPMI7951 (Melanoma) | Cell-based Assay | Nek2 Inhibition | IC50 ~1.3 µM | [6] |
| MBM-5 | MGC-803 (Gastric) | Cell Viability | Apoptosis Induction | Observed | [7] |
| Nek2 siRNA | DLD-1 (CRC) | Cell Proliferation | Inhibition | Significant | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of a Nek2 inhibitor on CRC progression.
Cell Viability and Apoptosis Assays
These assays are fundamental to determining the cytotoxic and pro-apoptotic effects of the Nek2 inhibitor on CRC cells.
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Protocol:
-
Seed CRC cells (e.g., HCT-116, DLD-1, SW480) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Nek2 inhibitor (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
For CCK-8, measure the absorbance at 450 nm. For MTT, add 150 µL of DMSO to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine (B164497) externalization (Annexin V) and membrane integrity (Propidium Iodide).[10]
Protocol:
-
Seed CRC cells in 6-well plates and treat with the Nek2 inhibitor at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.[11]
-
Analyze the stained cells by flow cytometry.
Cell Migration and Invasion Assays
These assays are crucial for evaluating the impact of Nek2 inhibition on the metastatic potential of CRC cells.
Principle: Measures the rate of cell migration into a created "wound" or scratch in a confluent cell monolayer.
Protocol:
-
Grow CRC cells to a confluent monolayer in 6-well plates.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh medium containing the Nek2 inhibitor at a non-toxic concentration.
-
Capture images of the wound at 0, 24, and 48 hours.
-
Measure the wound area at each time point and calculate the percentage of wound closure.
Principle: Quantifies the ability of cells to invade through a Matrigel-coated membrane, mimicking the extracellular matrix.[12][13]
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Seed serum-starved CRC cells in the upper chamber in a serum-free medium containing the Nek2 inhibitor.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
Western Blot Analysis
Principle: Detects and quantifies the expression levels of specific proteins to elucidate the molecular mechanisms affected by Nek2 inhibition.[14][15]
Protocol:
-
Treat CRC cells with the Nek2 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Nek2, p-Smad2, Smad2, β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Below is a diagram illustrating a general experimental workflow for studying a Nek2 inhibitor.
Logical Relationships and Expected Outcomes
The inhibition of Nek2 in colorectal cancer cells is expected to lead to a series of interconnected cellular and molecular changes that collectively suppress the malignant phenotype.
-
Primary Effect: The Nek2 inhibitor directly binds to and inhibits the kinase activity of Nek2.
-
Downstream Signaling: This leads to the downregulation of the Wnt/β-catenin and TGF-β/Smad2 pathways.
-
Cellular Phenotypes: The disruption of these signaling cascades results in:
-
Decreased cell proliferation and viability.
-
Induction of apoptosis.
-
Reduced cell migration and invasion capabilities.
-
Increased sensitivity to chemotherapeutic agents.
-
The following diagram illustrates the logical flow from Nek2 inhibition to the suppression of colorectal cancer progression.
By following these detailed application notes and protocols, researchers can effectively utilize a potent Nek2 inhibitor as a chemical probe to dissect the multifaceted role of Nek2 in colorectal cancer progression and to evaluate its potential as a therapeutic target.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NEK2 promotes colorectal cancer progression by activating the TGF-β/Smad2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. peakproteins.com [peakproteins.com]
Application Notes and Protocols for Nek2 Inhibition in Lymphoma and Leukemia Models
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical application of Nek2 inhibitors in hematological malignancies.
Introduction
Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in mitotic progression, particularly in centrosome separation and spindle assembly. Aberrant overexpression of Nek2 is a frequent event in a wide array of human cancers, including various hematological malignancies like diffuse large B-cell lymphoma (DLBCL), primary effusion lymphoma (PEL), multiple myeloma, and acute myeloid leukemia (AML).[1] High Nek2 expression is often correlated with aggressive disease, drug resistance, and poor patient outcomes.[1][2][3] These findings establish Nek2 as a compelling therapeutic target for the treatment of lymphoma and leukemia. This document provides a detailed overview of the application of Nek2 inhibitors in preclinical models of these diseases, summarizing key quantitative data and providing detailed experimental protocols.
While the specific compound "Nek2-IN-5" was not identified in the surveyed literature, this document focuses on several other potent Nek2 inhibitors that have been evaluated in lymphoma and leukemia models, including MBM-5, NBI-961, NI-2, and JH295.
Data Presentation
Table 1: In Vitro Efficacy of Nek2 Inhibitors in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 / GI50 | Effect | Citation |
| Various Leukemia Cell Lines | Leukemia | MBM-5 | 1-10 µM | Anti-proliferative | [4] |
| DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | NBI-961 | Not specified | Compromised cell fitness, G2/M arrest, apoptosis | [2][5] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | NI-2 | Not specified | Induced apoptosis | [1] |
| PEL Cell Lines (BCBL1, BC1, JSC1) | Primary Effusion Lymphoma | JH295 | Not specified | Caspase 3-mediated apoptosis, G1 arrest | [6][7] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | INH1, P5091 | Not specified | Inhibition of myeloma cell growth | [8] |
Note: Specific IC50/GI50 values for many lymphoma and leukemia cell lines were not consistently reported in the reviewed literature.
Signaling Pathways
The oncogenic roles of Nek2 in lymphoma and leukemia are mediated through its influence on several critical signaling pathways. Inhibition of Nek2 has been shown to modulate these pathways, leading to anti-tumor effects.
Caption: Key signaling pathways regulated by Nek2 in cancer.
Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the effect of Nek2 inhibitors on the viability and proliferation of lymphoma and leukemia cell lines.
Materials:
-
Lymphoma/leukemia cell lines (e.g., DLBCL, PEL, MM cell lines)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Nek2 inhibitor (e.g., MBM-5, NBI-961) dissolved in DMSO
-
96-well plates
-
Cell counting kit (e.g., CCK-8) or Trypan Blue
-
Plate reader
Protocol:
-
Seed cells at a density of 2 x 104 cells per well in a 96-well plate.[2]
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat cells with a serial dilution of the Nek2 inhibitor (e.g., 0.001–40 µM) or DMSO as a vehicle control.[2]
-
Incubate for an appropriate time period (e.g., 48, 72, or 96 hours).[2]
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a plate reader.
-
For Trypan Blue assay, harvest cells and stain with Trypan Blue. Count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values.
Caption: Workflow for cell viability and proliferation assays.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in lymphoma and leukemia cells following treatment with a Nek2 inhibitor.
Materials:
-
Lymphoma/leukemia cell lines
-
Nek2 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with the Nek2 inhibitor at a predetermined concentration (e.g., IC50 value) for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Western Blotting
Objective: To analyze the expression and phosphorylation status of Nek2 and downstream signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis and transfer apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-Nek2, anti-phospho-Hec1, anti-β-catenin, anti-AKT, anti-p-p65-S536, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Nek2 inhibitors in a mouse model of lymphoma or leukemia.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Lymphoma/leukemia cells (e.g., 5TGM1 for myeloma)[1]
-
Nek2 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously or intravenously inject cancer cells into mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the Nek2 inhibitor (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dose.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[8]
Caption: General workflow for in vivo xenograft studies.
Conclusion
Nek2 is a validated and promising therapeutic target in various hematological malignancies. The use of specific inhibitors against Nek2 has demonstrated significant anti-tumor activity in preclinical models of lymphoma and leukemia by inducing cell cycle arrest and apoptosis, and by modulating key oncogenic signaling pathways. The protocols and data presented herein provide a foundational resource for researchers and drug developers aiming to further investigate and advance Nek2-targeted therapies for these cancers.
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 4. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Destabilizing NEK2 overcomes resistance to proteasome inhibition in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Nek2-IN-5 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy of Nek2-IN-5, a representative inhibitor of the NIMA-related kinase 2 (Nek2). The following sections detail the mechanism of action of Nek2, methodologies for assessing inhibitor potency and cellular effects, and expected outcomes.
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation during the G2/M transition.[1][2][3] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[3][4][5] this compound and other inhibitors are designed to block the kinase activity of Nek2, leading to cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The efficacy of Nek2 inhibitors can be quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for biochemical potency, while the half-maximal growth inhibition (GI50) is used to assess cellular activity.
| Inhibitor | Assay Type | Target/Cell Line | IC50 / GI50 (µM) | Reference |
| JH295 | Biochemical | Nek2 Kinase | 0.77 | [6][7] |
| Cellular | A549 (Lung Carcinoma) | ~1.3 | [7] | |
| Thiophene-based Compound (X=Cl) | Biochemical | Nek2 Kinase | 0.021 | [3] |
| Viridin-like Compound (CC004731) | Biochemical | Nek2 Kinase | Not Specified | [4] |
| Cellular | U2OS (Osteosarcoma) | Not Specified (effective at 10-50 µM) | [4] | |
| Oxindole Propynamide 16 (JH295) | Biochemical | Nek2 Kinase | <0.006 | [6] |
| Cellular | Not Specified | Not Specified | [6] | |
| Aminopyrazine Compound | Biochemical | Nek2 Kinase | Submicromolar | [6] |
| Cellular | U2OS, MDA-MB-231, HeLa, MCF7 | 0.14 - 7.25 | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches to validate the efficacy of Nek2 inhibitors, the following diagrams are provided.
References
- 1. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification by high-throughput screening of viridin analogs as biochemical and cell-based inhibitors of the cell cycle-regulated Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Studying Drug Resistance in Cancer Using Nek2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of drug resistance is a major obstacle in cancer therapy, leading to treatment failure and disease relapse. The serine/threonine kinase Nek2 (Never in mitosis A-related kinase 2) has emerged as a key player in this process. Aberrantly overexpressed in a wide range of human cancers, Nek2 is implicated in tumorigenesis, tumor progression, and the development of resistance to various anticancer drugs.[1][2][3] Silencing Nek2 expression has been shown to inhibit cell growth and increase the sensitivity of tumor cells to chemotherapeutic agents such as cisplatin, paclitaxel, and doxorubicin.[2] This makes Nek2 an attractive therapeutic target for overcoming drug resistance.
Mechanism of Nek2-Mediated Drug Resistance
Nek2 contributes to drug resistance through several mechanisms, primarily by activating signaling pathways that promote cell survival and drug efflux.
1. Activation of Efflux Drug Pumps: Nek2 overexpression has been shown to induce drug resistance primarily through the activation of ATP-binding cassette (ABC) transporters.[4] These efflux pumps, including ABCB1 (P-glycoprotein/MDR1), ABCC1 (MRP1), and ABCG2 (BCRP), actively transport chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.[4] Studies have demonstrated that Nek2 upregulation increases the expression and activity of these transporters.[4][5][6]
2. Modulation of Pro-Survival Signaling Pathways: Nek2 influences key signaling pathways that regulate cell proliferation, apoptosis, and survival, thereby contributing to a resistant phenotype.
-
PI3K/Akt Pathway: Nek2 can activate the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation.[7][8][9] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, promoting cell survival in the presence of cytotoxic drugs.[9]
-
Wnt/β-catenin Pathway: Nek2 has been shown to activate the Wnt/β-catenin signaling pathway.[1][10][11][12] Nek2 can phosphorylate β-catenin, leading to its stabilization and nuclear accumulation.[13] In the nucleus, β-catenin acts as a transcriptional co-activator for genes involved in cell proliferation and survival, contributing to drug resistance.[1][10][11]
Quantitative Data on Nek2 Inhibition
While specific data for "Nek2-IN-5" is unavailable, the following table summarizes IC50 values for other known Nek2 inhibitors in various cancer cell lines. This data illustrates the potency of targeting Nek2.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| MBM-5 | MGC-803 (Gastric) | ~1 | [3] |
| HCT-116 (Colon) | ~1 | ||
| JH295 | BC-3 (PEL) | ~2.5 | [5][6][14] |
| JSC-1 (PEL) | ~2.5 | [5][6][14] | |
| NBI-961 | TMD8 (DLBCL) | <0.1 | [15] |
| OCI-Ly10 (DLBCL) | <0.1 | [15] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to investigate the role of a Nek2 inhibitor in overcoming drug resistance.
Protocol 1: Cell Viability and Drug Sensitivity Assay (MTT/CCK-8)
Objective: To determine the effect of a Nek2 inhibitor on the viability of cancer cells and its ability to sensitize them to a chemotherapeutic agent.
Materials:
-
Cancer cell lines (drug-sensitive parental line and its drug-resistant derivative)
-
Nek2 inhibitor (e.g., MBM-5, JH295)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
Complete cell culture medium
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the Nek2 inhibitor alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of the Nek2 inhibitor indicates sensitization.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of a Nek2 inhibitor on the expression and phosphorylation status of key proteins in the PI3K/Akt and Wnt/β-catenin pathways.
Materials:
-
Cancer cells treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nek2, anti-p-Akt, anti-Akt, anti-β-catenin, anti-p-β-catenin, anti-ABCB1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels relative to the loading control (e.g., GAPDH).
Protocol 3: Drug Efflux Assay
Objective: To assess the effect of a Nek2 inhibitor on the function of ABC transporters.
Materials:
-
Cancer cells
-
Nek2 inhibitor
-
Fluorescent substrate for ABC transporters (e.g., Rhodamine 123 for ABCB1, eFluxx-ID™ Gold for multiple transporters)
-
Flow cytometer
-
Known ABC transporter inhibitor as a positive control (e.g., Verapamil for ABCB1)
Procedure:
-
Treat the cancer cells with the Nek2 inhibitor or vehicle control for 24-48 hours.
-
Incubate the cells with the fluorescent substrate for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove excess substrate.
-
Analyze the intracellular fluorescence intensity using a flow cytometer. A higher fluorescence intensity in the Nek2 inhibitor-treated cells compared to the control indicates reduced efflux and inhibition of ABC transporter activity.
Visualizations
Signaling Pathways
Caption: Nek2-mediated signaling pathways leading to drug resistance.
Experimental Workflow
Caption: Workflow for studying Nek2 inhibitors in drug resistance.
Logical Relationship
Caption: How Nek2 inhibitors overcome drug resistance.
References
- 1. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEK2 Induces Drug-resistance Mainly through Activation of Efflux Drug Pumps and Is Associated with Poor Prognosis in Myeloma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Targeting NEK2 impairs oncogenesis and radioresistance via inhibiting the Wnt1/β-catenin signaling pathway in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Catenin is a Nek2 substrate involved in centrosome separation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nek2-IN-5 Precipitation in Media
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering precipitation issues with the Nek2 inhibitor, Nek2-IN-5, in cell culture media. The following information is designed to help you identify the cause of precipitation and provides systematic solutions to resolve the issue.
Disclaimer: Specific solubility data for a compound explicitly named "this compound" is not publicly available. This guide provides troubleshooting strategies based on best practices for handling potent, and often hydrophobic, small molecule kinase inhibitors. The quantitative data provided is based on a representative Nek2 inhibitor, JH295, and should be used as a reference point. We strongly recommend empirically determining the solubility of your specific batch of this compound in your experimental system.
Troubleshooting Guide
Precipitation of small molecule inhibitors in cell culture media can arise from a variety of factors, ranging from improper stock solution preparation to interactions with media components. The following table summarizes potential causes and their corresponding solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound, like many kinase inhibitors, is likely a hydrophobic molecule with limited solubility in aqueous solutions such as cell culture media. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Minimize the final concentration of the organic solvent in the cell culture media (typically ≤0.1%).- Perform a final dilution step directly in pre-warmed cell culture media with vigorous mixing. |
| Stock Solution Issues | The inhibitor may have precipitated out of the stock solution due to improper storage, or the concentration may be too high for the solvent to maintain solubility over time. | - Visually inspect the stock solution for any precipitate before use.- If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.- Prepare fresh stock solutions more frequently.- Consider preparing a slightly lower concentration stock solution. |
| Suboptimal Dilution Method | Rapidly adding a concentrated organic stock solution to the aqueous cell culture media can cause localized high concentrations of the inhibitor, leading to immediate precipitation. | - Use a serial dilution method.- Add the inhibitor stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion. |
| Media Component Interactions | Components in the cell culture media, particularly serum proteins, can sometimes interact with the inhibitor, leading to precipitation or a reduction in the effective concentration. | - Test the inhibitor's solubility in both serum-free and serum-containing media.- Consider reducing the serum concentration or using a serum-free media formulation if compatible with your cell line. |
| pH and Temperature Effects | The pH of the cell culture media and the temperature at which the inhibitor is added can influence its solubility. | - Ensure the pH of your cell culture media is within the optimal range for your cells (typically 7.2-7.4).- Always use pre-warmed (37°C) media when adding the inhibitor to avoid temperature shock-induced precipitation. |
Quantitative Data Summary for a Representative Nek2 Inhibitor (JH295)
The following table provides quantitative data for the Nek2 inhibitor JH295, which can be used as a general guideline for this compound.
| Parameter | Value | Source |
| Molecular Weight | 320.35 g/mol | |
| Recommended Solvent | DMSO | |
| Solubility in DMSO | Soluble to 100 mM | |
| IC₅₀ (for Nek2) | 770 nM | [1] |
| Recommended Storage | Store at -20°C |
Experimental Protocol: Empirical Determination of this compound Solubility in Cell Culture Media
This protocol will help you determine the apparent solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
37°C water bath or incubator
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
-
Prepare Serial Dilutions:
-
In a series of sterile microcentrifuge tubes, prepare serial dilutions of your this compound stock solution in your complete cell culture medium (pre-warmed to 37°C).
-
A suggested range of final concentrations to test is 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
To do this, add the appropriate volume of the 10 mM stock to the pre-warmed media. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of media.
-
Ensure the final DMSO concentration remains consistent across all dilutions and is at or below 0.5%.
-
-
Incubate and Observe:
-
Incubate the tubes at 37°C in a cell culture incubator for a period that mimics your planned experiment (e.g., 2, 6, 24, or 48 hours).
-
At each time point, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
For a more sensitive assessment, you can take a small aliquot from each tube and examine it under a microscope.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate at your desired time point is the maximum working concentration of this compound in your specific cell culture medium under your experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: I've prepared my working solution of this compound in media, and it looks cloudy. What should I do?
A1: Cloudiness is a strong indicator of precipitation. This means the concentration of this compound is above its solubility limit in your media. You should prepare a new working solution at a lower concentration. You can use the experimental protocol above to determine the optimal concentration for your experiments.
Q2: I found a precipitate in my frozen DMSO stock solution of this compound. Can I still use it?
A2: The solid material is likely precipitated inhibitor. You can try to redissolve it by gently warming the vial in a 37°C water bath and vortexing vigorously. If it fully redissolves and the solution is clear, it is likely usable. However, to ensure accurate dosing, it is always best to prepare a fresh stock solution.
Q3: Can I increase the final DMSO concentration in my cell culture to improve the solubility of this compound?
A3: While a higher DMSO concentration might improve solubility, it can also have cytotoxic effects on your cells. It is generally recommended to keep the final DMSO concentration at or below 0.1% (v/v).[2] Some robust cell lines may tolerate up to 0.5%, but you should always perform a vehicle control to assess the impact of DMSO on your cells.[2]
Q4: Does the type of serum I use in my media affect the solubility of this compound?
A4: Yes, the source and concentration of serum can influence the solubility and bioavailability of small molecules. Serum proteins can bind to the inhibitor, which may either keep it in solution or, in some cases, contribute to precipitation. If you suspect serum is an issue, you can try reducing the serum concentration or testing a serum-free formulation.
Q5: Should I filter my this compound working solution if I see a precipitate?
A5: No, filtering a solution with a precipitate will remove the undissolved compound, leading to an unknown and lower final concentration of the inhibitor in your experiment. The best approach is to remake the solution at a lower concentration where the inhibitor is fully soluble.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified Nek2 signaling pathway at the G2/M transition.
References
Technical Support Center: Optimizing Nek2-IN-5 Dosage for Minimal Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Nek2-IN-5 while minimizing cytotoxic effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1][2] Nek2 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in centrosome separation during mitosis.[3][4][5] By irreversibly binding to Nek2, this compound inhibits its kinase activity, leading to mitotic arrest and potentially apoptosis in rapidly dividing cells.[5][6]
Q2: What are the expected on-target effects of this compound in cancer cell lines?
A2: Inhibition of Nek2 is expected to disrupt mitotic progression. This can manifest as an accumulation of cells in the G2/M phase of the cell cycle, defects in chromosome segregation, and ultimately, a reduction in cell proliferation.[5][6] In many cancer cell lines, which often exhibit a dependency on Nek2 for survival, these effects can lead to apoptosis.[6][7]
Q3: What are the potential causes of cytotoxicity when using this compound?
A3: Cytotoxicity can arise from several factors:
-
On-target effects: The primary mechanism of Nek2 inhibition is intended to be cytotoxic to cancer cells. However, high concentrations can also affect normal proliferating cells.
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases or cellular processes at higher concentrations, leading to unintended cytotoxicity.
-
Compound solubility and stability: Poor solubility can lead to compound precipitation and non-specific cellular stress. Degradation of the compound could also produce toxic byproducts.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to Nek2 inhibition based on their genetic background and dependency on the Nek2 pathway.
Q4: How do I determine a starting concentration for my experiments?
A4: A good starting point is to perform a dose-response experiment. Begin with a wide range of concentrations, for example, from low nanomolar to high micromolar, to determine the half-maximal inhibitory concentration (IC50) for Nek2 inhibition and the half-maximal effective concentration (EC50) for the desired phenotypic effect (e.g., cell cycle arrest). For context, other Nek2 inhibitors have shown IC50 values ranging from nanomolar to low micromolar concentrations in various cancer cell lines.[5][8]
Q5: What are some common methods to assess the cytotoxicity of this compound?
A5: Commonly used in vitro cytotoxicity assays include:
-
MTT Assay: Measures cell metabolic activity, which is an indicator of cell viability.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Apoptosis Assays: Techniques like Annexin V/Propidium Iodide staining followed by flow cytometry can quantify the percentage of apoptotic and necrotic cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed even at low concentrations | The cell line is highly sensitive to Nek2 inhibition. | Perform a more granular dose-response curve at lower concentrations to identify a narrower therapeutic window. Consider using a less sensitive cell line for initial experiments if possible. |
| Off-target effects are occurring at the tested concentrations. | Lower the concentration of this compound. If possible, test a structurally different Nek2 inhibitor to see if the effect is compound-specific. | |
| The compound has poor solubility in your culture medium. | Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the medium. Visually inspect for any precipitation. Consider using a lower final solvent concentration. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Standardize cell seeding protocols to ensure consistent cell numbers at the start of each experiment. |
| Inconsistent compound preparation. | Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| Passage number of the cell line. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. | |
| No significant effect observed even at high concentrations | The cell line may be resistant to Nek2 inhibition. | Confirm Nek2 expression in your cell line via Western blot or qPCR. Consider using a cell line known to be sensitive to Nek2 inhibition as a positive control. |
| The compound may have degraded. | Use a fresh batch of this compound. Verify the compound's activity in a cell-free kinase assay if possible. | |
| The experimental endpoint is not appropriate. | Ensure the assay you are using is sensitive enough to detect the expected effect. For example, if you expect cell cycle arrest, a proliferation assay after a short incubation might not show a strong effect. |
Data Presentation
Table 1: Example IC50 Values for Various Nek2 Inhibitors in Different Cancer Cell Lines
Disclaimer: The following data is for other Nek2 inhibitors and should be used as a reference for designing experiments with this compound.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| MBM-5 | MGC-803 (Gastric Cancer) | ~1-10 | [5] |
| MBM-5 | HCT-116 (Colorectal Cancer) | ~1-10 | [5] |
| JH295 | PEL (Primary Effusion Lymphoma) | Varies (cell line dependent) | [7] |
| NBI-961 | SUDHL5 (DLBCL) | Not specified | [6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. In a new 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Mandatory Visualizations
Caption: Simplified Nek2 signaling pathway in mitosis.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nek2抑制剂 | MCE [medchemexpress.cn]
- 3. Identification by high-throughput screening of viridin analogs as biochemical and cell-based inhibitors of the cell cycle-regulated Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
How to improve Nek2-IN-5 stability in solution
Welcome to the technical support center for Nek2-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this compound, a potent and irreversible Nek2 kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, irreversible inhibitor of the (Never in mitosis gene a)-related kinase 2 (Nek2).[1][2] Its irreversibility suggests that it likely forms a covalent bond with its target protein. This compound is also a click chemistry reagent, as it contains an alkyne group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.[1][2] This feature can be utilized for further biochemical studies, such as target engagement and identification.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Q3: How should I store solid this compound and its stock solutions to ensure maximum stability?
Proper storage is crucial for maintaining the integrity of this compound. The following are general recommendations based on best practices for small molecule inhibitors:
| Form | Storage Condition | Recommended Duration | Rationale |
| Solid (Powder) | -20°C, desiccated | Up to several years | Prevents degradation from moisture and heat. |
| DMSO Stock Solution | -80°C, in single-use aliquots | Up to 1 year | Minimizes degradation, solvent evaporation, and effects of freeze-thaw cycles.[3] |
| Working Dilutions | Prepared fresh for each experiment | For immediate use | Stability in aqueous solutions is often limited. |
Q4: I'm observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. How can I improve its solubility?
This is a common issue with hydrophobic small molecules. Here are several strategies to improve solubility in aqueous solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low (typically <1%) to avoid solvent-induced artifacts, but high enough to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is often a good starting point.
-
Sonication: Briefly sonicating the solution after dilution can help to dissolve small precipitates.[4]
-
Use of Surfactants or Co-solvents: The addition of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100, or a water-miscible co-solvent such as polyethylene (B3416737) glycol (PEG), can help to keep the inhibitor in solution.[4]
-
Warm the Solution: Gently warming the solution (e.g., to 37°C) may aid in dissolving the compound, but be cautious of potential degradation at elevated temperatures.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.[3] Store aliquots at -80°C.[3] |
| Precipitation in aqueous media | Visually inspect your cell culture plates for any signs of precipitation after adding the inhibitor. Determine the kinetic solubility of this compound in your specific cell culture medium to establish the maximum working concentration without precipitation. |
| Instability in aqueous buffer | Prepare fresh dilutions of this compound from a frozen stock for each experiment.[4] The stability of the compound in your assay buffer may be limited, so minimize the time between dilution and use. |
| Cell-dependent factors | Ensure that the cell line used expresses Nek2. The cellular context, including the expression of drug efflux pumps, can influence the effective intracellular concentration of the inhibitor. |
Issue 2: Difficulty in reproducing experimental results.
| Potential Cause | Troubleshooting Steps |
| Inaccurate pipetting of viscous DMSO stock | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of small volumes of DMSO stock solutions. |
| Batch-to-batch variability of the compound | If possible, obtain a new batch of the compound and compare its activity to the previous one. Ensure the purity of the compound by analytical methods like HPLC if you suspect contamination or degradation. |
| Variations in experimental conditions | Standardize all experimental parameters, including cell density, incubation times, and passage number of the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound in a microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C.
Protocol 2: General Workflow for a Cellular Assay
Nek2 Signaling Pathway and the Role of this compound
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation during the G2/M transition. Its overexpression is implicated in various cancers, making it an attractive therapeutic target. This compound, as an inhibitor, blocks the catalytic activity of Nek2, thereby disrupting these downstream signaling events.
References
Technical Support Center: Overcoming Resistance to Nek2-IN-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Nek2-IN-5 in cell lines. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1][2] Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation during mitosis.[3][4][5] By inhibiting Nek2, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to Nek2 inhibition, in general, can arise from several factors:
-
Upregulation of downstream signaling pathways: Cancer cells may develop resistance by activating pro-survival signaling pathways that are regulated by Nek2. These include the NF-κB, Wnt/β-catenin, and AKT pathways.[7][8][9][10][11][12]
-
Increased drug efflux: Overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can reduce the intracellular concentration of the inhibitor.[13] Nek2 has been implicated in the regulation of these pumps.[14][15]
-
Target alteration: Although less common with irreversible inhibitors, mutations in the Nek2 protein could potentially alter the binding site of this compound, reducing its efficacy.
-
Activation of bypass pathways: Cells might activate alternative signaling pathways to compensate for the loss of Nek2 activity, allowing them to continue proliferating.
Q3: How can I confirm if my cells have developed resistance to this compound?
You can perform a dose-response experiment and compare the IC50 (half-maximal inhibitory concentration) value of your cell line to that of a sensitive, control cell line. A significant increase in the IC50 value suggests the development of resistance. This can be determined using a cell viability assay such as MTT, MTS, or CellTiter-Glo.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to this compound resistance.
Problem 1: Decreased or no response to this compound treatment.
Possible Cause 1: Suboptimal experimental conditions.
-
Troubleshooting Step:
-
Verify drug concentration and stability: Ensure that this compound is dissolved properly and used at the appropriate concentration. Check the manufacturer's datasheet for storage and handling instructions.[1]
-
Optimize treatment duration: The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
-
Check cell health and density: Ensure that cells are healthy and seeded at an appropriate density. Over-confluent or unhealthy cells may respond differently to treatment.
-
Possible Cause 2: Intrinsic or acquired resistance.
-
Troubleshooting Step:
-
Assess Nek2 expression: Perform a western blot to confirm the expression of Nek2 in your resistant cell line compared to a sensitive control. While high Nek2 expression is often associated with sensitivity, some resistant clones might still express the protein.
-
Investigate downstream signaling: Analyze the activation status of key downstream pathways known to be regulated by Nek2, such as NF-κB (p-p65), Wnt/β-catenin (β-catenin, c-myc, cyclin D1), and AKT (p-AKT).[7][9][16] Increased activation of these pathways in the presence of this compound could indicate a resistance mechanism.
-
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for troubleshooting and overcoming resistance to this compound.
Problem 2: How to overcome observed resistance to this compound?
Strategy 1: Combination Therapy
Combining this compound with other therapeutic agents can be a powerful strategy to overcome resistance. The goal is to target the resistance mechanism or a parallel survival pathway.
-
Rationale:
-
Targeting Downstream Pathways: If you observe upregulation of NF-κB, Wnt/β-catenin, or AKT signaling, combining this compound with inhibitors of these pathways can restore sensitivity.
-
Inducing Mitotic Catastrophe: Nek2 plays a role in mitotic fidelity. Combining this compound with microtubule-targeting agents like taxanes (e.g., paclitaxel) can synergistically induce mitotic abnormalities and apoptosis.[17]
-
Enhancing Proteotoxic Stress: Nek2 inhibition has been shown to synergize with proteasome inhibitors (e.g., bortezomib) in multiple myeloma.[7][8]
-
-
Suggested Combinations:
| Drug Class | Example Agent(s) | Rationale |
| Proteasome Inhibitors | Bortezomib | Overcomes Nek2-induced resistance; synergistic in multiple myeloma.[7][8] |
| Taxanes | Paclitaxel, Docetaxel | Enhances mitotic defects when combined with Nek2 inhibition.[17] |
| Wnt/β-catenin Inhibitors | ICG-001, XAV-939 | Targets a key downstream survival pathway of Nek2.[9][12] |
| PI3K/AKT Inhibitors | BKM120, GDC-0941 | Blocks a pro-survival pathway often activated in resistant cells.[15] |
| DNA Damaging Agents | Cisplatin (B142131), Doxorubicin | Nek2 inhibition can sensitize cells to DNA damaging agents.[3][18] |
Strategy 2: Targeting Nek2 Stability
Nek2 protein stability is regulated by the deubiquitinase USP7.[7][8]
-
Rationale: Inhibiting USP7 can lead to the degradation of Nek2, providing an alternative way to reduce its activity.
-
Experimental Approach: Combine this compound with a USP7 inhibitor (e.g., P5091) and assess for synergistic effects on cell viability.[7]
Signaling Pathways Implicated in this compound Resistance
Caption: Key signaling pathways downstream of Nek2 that can contribute to resistance.
Experimental Protocols
Cell Viability Assays
1. MTT Assay Protocol
This assay measures the metabolic activity of viable cells.[19][20][21]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (and/or a combination drug) for the desired duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[19]
-
Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[19][22]
-
Seed cells in a 96-well plate and treat as described for the MTT assay.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Western Blot Protocol
This protocol is for detecting protein expression levels (e.g., Nek2, p-p65, β-catenin).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-Nek2, anti-p-p65, anti-β-catenin, anti-GAPDH) overnight at 4°C. Recommended dilutions can be found on the antibody datasheet.[23][24]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Drug Synergy Analysis
To quantitatively assess whether the combination of this compound and another drug is synergistic, additive, or antagonistic, the Chou-Talalay method is recommended.[25][26][27]
-
Experimental Design:
-
Determine the IC50 values for each drug individually.
-
Design a matrix of combination concentrations. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., IC50 of Drug A : IC50 of Drug B).
-
-
Data Collection: Perform a cell viability assay with the single agents and the combination treatments.
-
Data Analysis:
-
Use software like CompuSyn or CalcuSyn to analyze the data.[28]
-
The software will generate a Combination Index (CI) value:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Workflow for Synergy Analysis
Caption: A step-by-step guide for performing a drug synergy analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nek2抑制剂 | MCE [medchemexpress.cn]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 7. Destabilizing NEK2 overcomes resistance to proteasome inhibition in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Destabilizing NEK2 overcomes resistance to proteasome inhibition in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NEK2 NIMA related kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Targeting NEK2 impairs oncogenesis and radioresistance via inhibiting the Wnt1/β-catenin signaling pathway in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NEK2 Induces Drug-resistance Mainly through Activation of Efflux Drug Pumps and Is Associated with Poor Prognosis in Myeloma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LIN9 and NEK2 Are Core Regulators of Mitotic Fidelity That Can Be Therapeutically Targeted to Overcome Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel combination treatment for colorectal cancer using Nek2 siRNA and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 23. NEK2 antibody (24171-1-AP) | Proteintech [ptglab.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ar.iiarjournals.org [ar.iiarjournals.org]
Nek2-IN-5 off-target effects and how to mitigate them
Disclaimer: Information regarding a specific compound designated "Nek2-IN-5" is not publicly available in the reviewed scientific literature. This technical support guide is based on the established knowledge of NIMA-related kinase 2 (Nek2) and the principles of kinase inhibitor selectivity and off-target analysis. The methodologies and troubleshooting advice provided are applicable to researchers working with any Nek2 inhibitor, including novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is Nek2 and why is it a target in drug discovery?
A1: Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation during the G2/M transition.[1][2] Overexpression of Nek2 is observed in a variety of human cancers, including breast, colorectal, and lung cancer, and is often associated with tumor progression, drug resistance, and poor prognosis.[1][3][4] This makes Nek2 an attractive target for the development of anti-cancer therapeutics.
Q2: What are "off-target" effects of a kinase inhibitor and why are they a concern?
A2: Off-target effects are unintended interactions of a drug with proteins other than its designated target. For kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket, off-target binding to other kinases can lead to the modulation of unintended signaling pathways.[5][6] This can result in misleading experimental data, cellular toxicity, and adverse side effects in clinical applications.[5]
Q3: I am observing a cellular phenotype that doesn't align with the known functions of Nek2. How can I determine if this is an off-target effect?
A3: This is a strong indication of potential off-target activity. A standard method to investigate this is to perform a rescue experiment. If you can reverse the observed phenotype by overexpressing a drug-resistant mutant of Nek2, the effect is likely on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[5] Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[5][7]
Q4: How can I proactively identify potential off-target effects of my Nek2 inhibitor?
A4: Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A common and highly recommended approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[5][7] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Chemical proteomics is another approach that can identify protein interactions, including off-target kinases.[6][7]
Troubleshooting Guides
Issue 1: Discrepancy between biochemical IC50 and cellular potency.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High intracellular ATP concentration | Perform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available.[7] | The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50. |
| Inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein) | Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil).[7] | An increase in the inhibitor's cellular potency will be observed. |
| Low expression or activity of Nek2 in the cell line | Verify the expression and phosphorylation status (activity) of Nek2 in your cell model using Western blotting.[7] | Confirmation of adequate Nek2 expression and activity for the inhibitor to have an effect. |
| Poor cell permeability | Modify the chemical structure of the inhibitor to improve its physicochemical properties. | Modified compounds should exhibit improved cellular potency. |
Issue 2: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[5] 2. Test inhibitors with different chemical scaffolds but the same target.[5] | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Inappropriate dosage | Perform a dose-response curve to determine the lowest effective concentration.[5] | Reduced cytotoxicity while maintaining the desired on-target effect. |
| Compound solubility issues | 1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity.[5] | Prevention of compound precipitation, which can lead to non-specific effects. |
Data Presentation
As no public data is available for "this compound", the following table presents hypothetical selectivity data for a generic Nek2 inhibitor to illustrate how such data is typically presented. The data is for illustrative purposes only.
Table 1: Selectivity Profile of a Hypothetical Nek2 Inhibitor (Compound X)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Nek2 |
| Nek2 (On-target) | 15 | 1 |
| CDK2 | 350 | 23 |
| Aurora A | 800 | 53 |
| PLK1 | 1200 | 80 |
| ROCK1 | >10,000 | >667 |
| PKA | >10,000 | >667 |
Lower IC50 values indicate higher potency. A higher fold selectivity indicates a more selective inhibitor.
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor using a commercial kinase profiling service.
-
Compound Preparation: Prepare a 10 mM stock solution of the kinase inhibitor in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[7]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[7]
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response experiments to determine the IC50 values.[8]
-
Selectivity Analysis: Compare the IC50 value for Nek2 with the IC50 values for the off-target kinases to determine the selectivity profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a drug binds to its target in a cellular context.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the Nek2 inhibitor at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.
-
Protein Precipitation and Separation: Centrifuge the heated lysates to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble Nek2 in the supernatant at each temperature by Western blotting.
-
Data Analysis: A drug-bound protein is typically stabilized and will remain soluble at higher temperatures compared to the unbound protein. Plot the amount of soluble Nek2 as a function of temperature for both the treated and control samples to observe a thermal shift.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
Caption: Simplified Nek2 signaling and potential for off-target effects.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Recruitment of Nek2 Kinase to the Centrosome Involves Microtubules, PCM-1, and Localized Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEK2 is a potential pan-cancer biomarker and immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with Nek2-IN-5
Welcome to the technical support center for Nek2-IN-5. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Question 1: I am not observing the expected decrease in cell viability or proliferation after treating my cancer cell line with this compound.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Nek2 in your specific cell line.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration and IC50 value for your cell line. Different cancer cell lines can exhibit varying sensitivity to Nek2 inhibition.
-
-
Cell Line Resistance: The cancer cell line you are using may have intrinsic or acquired resistance to Nek2 inhibition. Overexpression of drug efflux pumps can also contribute to resistance.[1][2]
-
Troubleshooting:
-
Confirm Nek2 expression in your cell line via Western blot or qRT-PCR. Cell lines with low Nek2 expression may not be sensitive to its inhibition.
-
Consider using a different cell line known to be sensitive to Nek2 inhibition for comparison.
-
Investigate the expression of drug efflux pumps like ABC transporters.[2] Co-treatment with an efflux pump inhibitor, such as verapamil, may restore sensitivity.[2]
-
-
-
Inactive Compound: The this compound compound may have degraded.
-
Troubleshooting: Use a fresh stock of the inhibitor. Ensure proper storage conditions as recommended by the manufacturer.
-
-
Experimental Error: Issues with cell seeding density, reagent preparation, or the viability assay itself can lead to inaccurate results.
-
Troubleshooting: Review your experimental protocol for any potential errors. Ensure consistent cell seeding and accurate reagent preparation. Use positive and negative controls to validate your assay.
-
Question 2: I am observing an unexpected increase in cell proliferation at low concentrations of this compound.
Potential Causes and Troubleshooting Steps:
-
Hormesis or Paradoxical Effect: Some kinase inhibitors can exhibit a paradoxical effect at sub-optimal concentrations, leading to a slight increase in proliferation before the inhibitory effects become dominant at higher concentrations.
-
Troubleshooting: Perform a comprehensive dose-response curve with a wider range of concentrations, including very low and very high doses, to fully characterize the compound's effect.
-
-
Off-Target Effects: At certain concentrations, this compound might be interacting with other kinases or signaling pathways that promote proliferation. While some Nek2 inhibitors are highly specific, off-target effects are always a possibility.[3][4]
Question 3: My cells are arresting in the G1 phase of the cell cycle, not the expected G2/M phase, after treatment with this compound.
Potential Causes and Troubleshooting Steps:
-
Cell Line-Specific Response: While Nek2 is a key regulator of the G2/M transition, its inhibition can lead to different cell cycle outcomes depending on the cellular context and checkpoint integrity.[6][7] Some studies have reported G1 arrest upon Nek2 inhibition in certain cell types.[8]
-
Troubleshooting: Confirm the G1 arrest using multiple cell cycle analysis methods. Investigate the expression and phosphorylation status of key G1 checkpoint proteins (e.g., p21, Rb).
-
-
Off-Target Effects on G1 Regulators: this compound could be indirectly affecting proteins involved in the G1/S transition.
-
Troubleshooting: Profile the activity of key G1 kinases like CDK4/6 to see if they are affected by the inhibitor.
-
Question 4: I am seeing significant toxicity in my non-cancerous control cells.
Potential Causes and Troubleshooting Steps:
-
High Inhibitor Concentration: The concentration of this compound may be too high, leading to general cellular toxicity. While Nek2 is overexpressed in many cancers, it also plays a role in normal cell division.[1]
-
Troubleshooting: Perform a dose-response experiment on your non-cancerous control cells to determine their IC50 and a non-toxic working concentration.
-
-
Shared Signaling Pathways: The signaling pathways regulated by Nek2 may be essential for the survival of your specific control cell type.[1]
-
Troubleshooting: Choose a different control cell line that is less sensitive to Nek2 inhibition if possible.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of Nek2?
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in mitosis.[6][7] Its primary functions include regulating centrosome separation at the G2/M transition and ensuring the proper formation of the bipolar spindle.[6][9] Overexpression of Nek2 is common in various cancers and is associated with chromosomal instability and aneuploidy.[1][10]
What are the expected downstream effects of Nek2 inhibition?
Inhibition of Nek2 is expected to cause:
-
Cell Cycle Arrest: Primarily at the G2/M phase due to failed centrosome separation.[6][11]
-
Apoptosis: Prolonged mitotic arrest can trigger programmed cell death.[1][11]
-
Inhibition of Proliferation: By arresting the cell cycle and inducing apoptosis, Nek2 inhibitors reduce cancer cell proliferation.[2][12]
-
Modulation of Oncogenic Pathways: Nek2 can influence pathways like Wnt/β-catenin and AKT, so its inhibition may lead to the downregulation of these pathways.[3][5][6][13]
What is a typical effective concentration range for a Nek2 inhibitor?
The effective concentration of a Nek2 inhibitor can vary significantly depending on the specific compound and the cell line being tested. It is essential to perform a dose-response study to determine the IC50 for your experimental system. For reference, some Nek2 inhibitors have shown activity in the nanomolar to low micromolar range.
Quantitative Data Summary
| Inhibitor Name | Target | IC50 | Cell Line(s) | Reference |
| MBM-17 | Nek2 | 3 nM | Not specified | [11] |
| NBI-961 | Nek2 | ~12-fold lower than for FLT3 | DLBCL cell lines | [3] |
| JH295 | Nek2 | Varies by cell line | PEL cells | [4] |
| Thiophene-based compound 3 | Nek2 | 0.021 µM | Not specified | [6] |
| SU11652 | Nek2 | 8.0 µM | Not specified | [6] |
Experimental Protocols
1. In Vitro Kinase Assay
This protocol is adapted from a general method for assessing kinase activity.[9][14]
Materials:
-
Recombinant Nek2 enzyme
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 0.1 mM EDTA, 0.08 mg/mL BSA)
-
ATP (at a concentration near the Km for Nek2)
-
Substrate (e.g., β-casein)
-
[γ-32P]ATP
-
This compound at various concentrations
-
Nitrocellulose membrane
-
Wash buffer (e.g., 1 M NaCl, 0.1 % H3PO4)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a master mix of the kinase reaction buffer, substrate, and [γ-32P]ATP.
-
In a microcentrifuge tube, add the desired concentration of this compound (or DMSO as a vehicle control).
-
Add the recombinant Nek2 enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the master mix.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at room temperature.
-
Stop the reaction by spotting a small volume of the reaction mixture onto a nitrocellulose membrane.
-
Wash the membrane extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition relative to the DMSO control.
2. Cell Viability Assay (e.g., CCK-8)
This protocol provides a general guideline for assessing cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound at various concentrations
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (include a vehicle control, e.g., DMSO).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the general steps for detecting apoptosis by flow cytometry.[11]
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Simplified Nek2 signaling pathway and the effect of its inhibition.
Caption: A typical experimental workflow for characterizing this compound.
Caption: A decision tree for troubleshooting lack of efficacy of this compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. NEK2 Induces Drug-resistance Mainly through Activation of Efflux Drug Pumps and Is Associated with Poor Prognosis in Myeloma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEK2 is a potential pan-cancer biomarker and immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitotic perturbations induced by Nek2 overexpression require interaction with TRF1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
Technical Support Center: Optimizing Nek2-IN-5 Treatment Duration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nek2-IN--5, a potent and selective inhibitor of the Nek2 kinase. The following information is designed to help you optimize your experimental design, specifically concerning the duration of Nek2-IN-5 treatment, to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it affect the cell cycle?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of the Nek2 kinase, a crucial regulator of mitotic progression.[1] Nek2 is primarily involved in centrosome separation during the G2/M phase of the cell cycle.[2][3] By inhibiting Nek2, this compound prevents the phosphorylation of key substrates, leading to mitotic errors, such as chromosome misalignment and segregation defects.[2][4] This typically results in a G2/M cell cycle arrest and can subsequently induce apoptosis or mitotic catastrophe, particularly in rapidly dividing cancer cells.[1][5] Some studies with other Nek2 inhibitors have also reported a G1 phase arrest.[6]
Q2: How long should I treat my cells with this compound to observe a significant effect?
A2: The optimal treatment duration for this compound is cell-line dependent and endpoint-specific. However, based on studies with similar Nek2 inhibitors, initial effects can be observed within 24 hours, with more pronounced effects on cell viability and apoptosis often seen at 48 to 96 hours.[6][7] A time-course experiment is highly recommended to determine the ideal window for your specific model and assay.
Q3: How can I confirm that this compound is active in my cells?
A3: The activity of this compound can be confirmed by observing its effects on direct and indirect downstream targets. A primary indicator of Nek2 inhibition is a decrease in the phosphorylation of its substrate, Hec1, at Ser165. Additionally, some Nek2 inhibitors have been shown to induce the proteasome-mediated degradation of Nek2 protein itself, which can be assessed by western blot.[7] Phenotypic changes to look for include an increase in cells arrested in the G2/M phase of the cell cycle, and ultimately, a decrease in cell proliferation and viability.[5]
Q4: Is this compound stable in cell culture media for long-term experiments?
Troubleshooting Guide: Adjusting this compound Treatment Duration
Here are some common issues encountered during experiments with this compound and steps to troubleshoot them.
| Observed Problem | Potential Cause | Recommended Action |
| No observable phenotype (e.g., no change in cell viability or cell cycle profile) after 24 hours. | 1. Insufficient Treatment Time: The cell line may have a slower cell cycle or response time. 2. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Nek2. 3. Inhibitor Instability: The compound may have degraded in the culture medium. | 1. Extend Treatment Duration: Perform a time-course experiment, analyzing cells at 24, 48, 72, and even 96-hour time points. 2. Perform a Dose-Response Curve: Determine the IC50 for your specific cell line to ensure you are using an effective concentration. 3. Refresh Media: For longer experiments, replace the media with fresh this compound every 48 hours. |
| High levels of cell death observed at early time points, obscuring mechanistic studies. | 1. Inhibitor Concentration is Too High: The concentration used may be causing rapid and widespread apoptosis or necrosis. 2. Off-Target Effects: At high concentrations, the inhibitor may be affecting other kinases or cellular processes. | 1. Reduce Inhibitor Concentration: Use a concentration closer to the IC50 value for your cell line. 2. Perform Shorter Time-Course Experiments: Analyze cells at earlier time points (e.g., 6, 12, 18 hours) to observe the initial effects on the cell cycle before widespread cell death occurs. |
| Inconsistent results between experiments. | 1. Variable Cell Seeding Density: Differences in starting cell numbers can affect the outcome of proliferation and viability assays. 2. Inconsistent Treatment Start Time: The timing of inhibitor addition relative to cell seeding can impact results, especially in synchronized cell populations. 3. Inhibitor Degradation: Repeated freeze-thaw cycles of the stock solution can lead to reduced potency. | 1. Standardize Seeding Protocol: Ensure consistent cell numbers are plated for each experiment. 2. Standardize Treatment Protocol: Add this compound at the same time point after cell seeding for all experiments. 3. Aliquot Stock Solutions: Store this compound stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Phenotype diminishes at later time points (e.g., cells appear to 'escape' cell cycle arrest). | 1. Inhibitor Degradation: The compound may be losing activity in the culture medium over time. 2. Cellular Adaptation/Resistance Mechanisms: Cells may be upregulating compensatory pathways. | 1. Refresh Media with Inhibitor: For long-term treatments, replace the media and inhibitor every 48 hours. 2. Analyze Early and Late Markers: Assess both early markers of Nek2 inhibition (e.g., p-Hec1) and later phenotypic outcomes to understand the full timeline of the cellular response. |
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration via Time-Course Analysis of Cell Viability
This protocol outlines a method to determine the optimal treatment duration of this compound by assessing its effect on cell viability over time.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTS or resazurin-based assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the overnight culture medium and add the media containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plates for 24, 48, 72, and 96 hours.
-
At each time point, add the cell viability reagent to a set of plates according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot the cell viability data against the log of the inhibitor concentration for each time point to determine the IC50 values. The optimal treatment duration will be the time point at which a stable and potent IC50 is achieved, reflecting the desired biological outcome.
Protocol 2: Assessing Time-Dependent Effects on Cell Cycle Progression
This protocol details how to analyze the effect of this compound on cell cycle distribution over time using flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at a concentration determined from the viability assay (e.g., 1x or 2x the IC50) or with a vehicle control (DMSO).
-
At various time points (e.g., 0, 12, 24, 48, and 72 hours), harvest the cells.
-
Collect both the supernatant (containing floating/apoptotic cells) and the adherent cells (after trypsinization).
-
Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Gate the cell populations to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population over time is indicative of Nek2 inhibition.
Visualizations
Caption: Simplified Nek2 signaling pathway and the mechanism of this compound inhibition.
Caption: A logical workflow for troubleshooting and optimizing this compound treatment duration.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitotic perturbations induced by Nek2 overexpression require interaction with TRF1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nek2-IN-5 and Related Nek2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nek2 inhibitors, with a focus on compounds structurally and functionally related to "Nek2-IN-5," such as JH295 and MBM-5/MBM-17S. These resources are designed to address common pitfalls and provide detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my Nek2 inhibitor. What are the recommended solvents and procedures?
A1: Poor aqueous solubility is a common issue with many small molecule kinase inhibitors. For initial stock solutions, high-purity, anhydrous DMSO is the recommended solvent. For instance, the Nek2 inhibitor JH295 is soluble up to 100 mM in DMSO.[1] When diluting the DMSO stock into aqueous buffers for cellular assays, precipitation can occur. To mitigate this, ensure the final DMSO concentration in your culture medium is low (ideally below 0.5%). It is also advisable to perform serial dilutions in your aqueous buffer. For in vivo studies, formulation in vehicles like PEG400 or a suspension in carboxymethyl cellulose (B213188) may be necessary.[2]
Q2: My Nek2 inhibitor shows variable activity between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors. One common issue is the stability of the inhibitor in solution. Some inhibitors, like JH295, are noted to be unstable in solution, and it is recommended to use freshly prepared solutions for each experiment.[3][4] Repeated freeze-thaw cycles of stock solutions should be avoided; it is best practice to aliquot stock solutions into single-use volumes and store them at -80°C.[5][6] Batch-to-batch variability in the inhibitor itself can also be a source of inconsistency. If you suspect this, it is advisable to test a new batch alongside a previous, validated batch.[5] Finally, ensure that other experimental parameters, such as cell passage number and seeding density, are kept consistent.
Q3: I am concerned about off-target effects. How selective are these Nek2 inhibitors?
A3: The selectivity of Nek2 inhibitors varies. JH295 is reported to be highly selective for Nek2 and does not significantly inhibit other mitotic kinases like Cdk1, Aurora B, or Plk1.[3][7] MBM-55, a potent Nek2 inhibitor, shows good selectivity against most kinases but does exhibit some activity against RSK1 and DYRK1a.[8][9] It is crucial to consider the selectivity profile of the specific inhibitor you are using and to include appropriate controls in your experiments. When interpreting results, consider the possibility that observed phenotypes may be due to off-target effects.
Q4: What are the expected cellular effects of Nek2 inhibition?
A4: Inhibition of Nek2 primarily disrupts mitotic processes. Expected cellular effects include G2/M phase cell-cycle arrest, defects in chromosome segregation, and ultimately, induction of apoptosis.[8][10][11][12] The specific outcome can be cell-type dependent. For example, in some cancer cell lines, Nek2 inhibition leads to the accumulation of cells with a DNA content of ≥4N, indicative of cytokinesis failure.[12]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Nek2 Activity in Western Blot
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh dilutions of the Nek2 inhibitor from a new aliquot for each experiment. Ensure proper storage of stock solutions (-80°C in single-use aliquots).[5][6] |
| Incorrect Inhibitor Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient Incubation Time | Optimize the incubation time with the inhibitor. A time-course experiment can help determine the point of maximal inhibition. |
| Poor Cell Permeability | While many Nek2 inhibitors are cell-permeable, this can be a limiting factor. Confirm that your chosen inhibitor has reported cellular activity. |
| Technical Issues with Western Blot | Ensure complete protein transfer and use a validated antibody for Nek2 and its phosphorylated substrates. Include positive and negative controls. |
Problem 2: High Background or Artifacts in Cell Viability Assays (e.g., MTT)
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect the wells for any precipitate after adding the inhibitor. Reduce the final concentration of the inhibitor or the DMSO in the well.[13] |
| Contamination | Ensure aseptic technique throughout the assay to prevent bacterial or fungal contamination, which can affect absorbance readings.[13] |
| Incorrect Incubation Times | Adhere to the recommended incubation times for both the drug treatment and the viability reagent (e.g., MTT, WST-8).[13][14] |
| Cell Seeding Density | Optimize the initial cell seeding density. Too few cells may lead to a weak signal, while too many can result in overcrowding and cell death independent of the inhibitor's effect.[13] |
Problem 3: Difficulty in Interpreting Apoptosis Data (Annexin V/PI Staining)
| Possible Cause | Troubleshooting Step |
| Incorrect Gating in Flow Cytometry | Use unstained, single-stained (Annexin V only and PI only), and positive controls to set up proper compensation and gating.[15] |
| Cell Clumping | Ensure single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis. |
| Delayed Analysis | Analyze samples as soon as possible (ideally within 1 hour) after staining, as prolonged incubation can lead to an increase in necrotic cells.[15][16] |
| Adherent Cell Detachment Method | For adherent cells, use a gentle, non-enzymatic cell dissociation method to avoid damaging the cell membrane, which can lead to false-positive PI staining.[16] |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of Selected Nek2 Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| JH295 | In vitro kinase assay | Nek2 | 770 nM | [17][18] |
| Cellular assay | WT Nek2 in RPMI7951 cells | ~1.3 µM | [2][18] | |
| MBM-55 | In vitro kinase assay | Nek2 | 1 nM | [8][9] |
| Cell proliferation | MGC-803 cells | 0.53 µM | [8] | |
| Cell proliferation | HCT-116 cells | 0.84 µM | [8] | |
| Cell proliferation | Bel-7402 cells | 7.13 µM | [8] |
Table 2: Physicochemical Properties of JH295
| Property | Value | Reference |
| Molecular Weight | 320.35 g/mol | [1] |
| Formula | C18H16N4O2 | |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C |
Signaling Pathways and Experimental Workflows
Caption: Simplified Nek2 signaling pathway and the point of intervention by Nek2 inhibitors.
Caption: General experimental workflow for a cell viability assay using a Nek2 inhibitor.
Detailed Experimental Protocols
Protocol 1: Western Blot for Nek2 Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of the Nek2 inhibitor or vehicle control (e.g., DMSO) for the predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nek2 or a downstream target (e.g., phospho-Hec1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[10]
-
Drug Treatment: Treat the cells with various concentrations of the Nek2 inhibitor and a vehicle control. Incubate for an additional 24-72 hours.[10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with the Nek2 inhibitor for the desired duration. For adherent cells, use a gentle non-enzymatic method for detachment. Collect all cells, including those in the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[16][19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16][19]
-
Flow Cytometry: Add 1X binding buffer and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[16][19]
References
- 1. JH 295 | Nek2 Kinase | Tocris Bioscience [tocris.com]
- 2. JH295 | cysteine-targeted inhibitor | CAS# 1311143-71-1 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MBM-55 | Nek2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 10. benchchem.com [benchchem.com]
- 11. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Refining Nek2-IN-5 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nek2-IN-5 in animal models. The information is tailored to address common challenges encountered during in vivo experiments, with a focus on formulation, delivery, and potential confounding factors.
Note: Specific public information for "this compound" is limited. This guide leverages data from closely related or analogous Nek2 inhibitors, such as NBI-961, which is a potent and selective Nek2 inhibitor with published in vivo data.[1][2][3][4][5][6] Researchers should consider this a starting point and optimize protocols for their specific molecule and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for in vivo delivery of Nek2 inhibitors like this compound?
A1: For compounds with low aqueous solubility, a multi-component vehicle system is often necessary. A formulation successfully used for the potent Nek2 inhibitor NBI-961 in mice involves a mixture of DMSO, PEG300, Tween-80, and saline.[5] A typical preparation involves dissolving the inhibitor in DMSO first, followed by the addition of PEG300 and Tween-80, and finally bringing the solution to the desired volume with saline.[5] For other inhibitors like JH295, administration in 100% DMSO has been reported for intraperitoneal injections.[7] It is critical to perform small-scale solubility and stability tests with your specific batch of this compound before preparing a large volume for animal studies.
Q2: What are the potential mechanisms of action of this compound?
A2: this compound is expected to be a direct inhibitor of the Nek2 kinase.[1][2][4] Some potent Nek2 inhibitors, such as NBI-961, have a dual mechanism of action: they not only inhibit the catalytic activity of Nek2 but also induce its proteasomal degradation.[1][2][4] This leads to a more sustained suppression of the Nek2 pathway. The downstream effects include cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells.[1][2][4]
Q3: Are there known off-target effects for this class of Nek2 inhibitors?
A3: While this compound's specific selectivity profile is not publicly available, related compounds like NBI-961 have been shown to be highly selective for Nek2 when screened against a large panel of kinases.[2] However, it is always advisable to assess potential off-target effects in your experimental system, for instance, by including relevant cellular controls and monitoring for unexpected phenotypes.
Q4: What are the expected outcomes of successful this compound delivery in a tumor xenograft model?
A4: Successful delivery and efficacy of a Nek2 inhibitor in a xenograft model should result in the suppression of tumor growth.[1][4][6] This is often accompanied by molecular changes within the tumor tissue, such as decreased phosphorylation of Nek2 substrates and an increase in markers of apoptosis.[2] In some models, combining a Nek2 inhibitor with other therapies, like CDK4/6 inhibitors, has been shown to have synergistic effects on tumor regression.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon storage or injection. | Poor solubility of the compound in the chosen vehicle. The final concentration may be too high. | 1. Optimize the vehicle: Try adjusting the ratios of DMSO, PEG300, and Tween-80. Gentle heating and sonication can aid dissolution, but be cautious of compound degradation.[5]2. Prepare fresh daily: For in vivo studies, it is best practice to prepare the dosing solution fresh each day.[5]3. Lower the concentration: If precipitation persists, a lower, more soluble concentration may be necessary. This might require increasing the dosing volume, if permissible for the animal model. |
| No observable effect on tumor growth despite administration of this compound. | 1. Inadequate bioavailability: The compound may not be reaching the tumor at a sufficient concentration due to poor absorption, rapid metabolism, or clearance.2. Compound instability: The inhibitor may be degrading in the formulation or in vivo.3. Tumor model resistance: The specific cancer cell line used in the xenograft may be resistant to Nek2 inhibition. | 1. Pharmacokinetic (PK) studies: If possible, conduct pilot PK studies to determine the concentration of this compound in plasma and tumor tissue over time.2. Verify compound integrity: Use analytical methods like HPLC to check the purity and stability of your compound stock and formulated solution.3. In vitro sensitivity testing: Confirm the IC50 of this compound on your cancer cell line in culture to ensure it is a sensitive model.4. Increase dosing frequency or concentration: Based on tolerability studies, consider increasing the dose or the frequency of administration. |
| Toxicity observed in animal models (e.g., weight loss, lethargy). | 1. Vehicle toxicity: The solvent mixture itself can cause adverse effects, especially at high concentrations of DMSO.2. On-target toxicity: Inhibition of Nek2 in normal proliferating tissues could lead to toxicity.3. Off-target effects: The inhibitor may be hitting other kinases or cellular targets. | 1. Vehicle control group: Always include a control group that receives the vehicle alone to distinguish between compound and vehicle toxicity.2. Dose-escalation study: Perform a dose-finding study to determine the maximum tolerated dose (MTD) of this compound in your animal model.3. Monitor animal health: Closely monitor animal weight, behavior, and overall health throughout the study. Reduce the dose or cease treatment if significant toxicity is observed.[6] |
| High variability in tumor growth inhibition between animals. | 1. Inconsistent dosing: Inaccurate or inconsistent administration of the inhibitor.2. Tumor heterogeneity: Variation in the initial tumor size or growth rate between animals. | 1. Standardize administration technique: Ensure all injections (e.g., intraperitoneal, oral gavage) are performed consistently by trained personnel.2. Animal randomization: Randomize animals into treatment groups based on tumor volume once the tumors are established to ensure an even distribution of tumor sizes. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected Nek2 Inhibitors
| Inhibitor | Target | IC50 / GI50 | Cell Line(s) | Reference |
| NBI-961 | Nek2 | GI50 in the nanomolar range | Diffuse large B-cell lymphoma (DLBCL) cell lines | [2] |
| JH295 | Nek2 | IC50 = 770 nM | - | [8][9] |
| INH154 | Indirect Nek2 inhibitor | Did not impact cell survival at 24h | DLBCL cell lines | [2] |
Experimental Protocols
Protocol 1: Formulation of NBI-961 for In Vivo Studies (Adapted from MedchemExpress) [5]
This protocol provides a starting point for formulating a poorly soluble Nek2 inhibitor like this compound.
-
Prepare Stock Solution: Dissolve NBI-961 in DMSO to make a concentrated stock solution (e.g., 25 mg/mL).
-
Vehicle Preparation:
-
For a 1 mL final working solution, begin with 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final Concentration: This example results in a 2.5 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: The prepared solution can be administered to animals via appropriate routes (e.g., intraperitoneal injection or oral gavage), as determined by the experimental design.
Protocol 2: General Xenograft Tumor Model Workflow
-
Cell Culture: Culture the desired cancer cell line under sterile conditions.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in sterile PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Begin administration of this compound or vehicle control according to the predetermined dosing schedule.
-
Monitoring: Continue to monitor tumor growth, animal weight, and overall health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Visualizations
Caption: Simplified signaling pathway of Nek2 and its inhibition.
Caption: General experimental workflow for in vivo studies.
References
- 1. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the inhibitory effect of Nek2-IN-5 on Nek2 kinase
For Researchers, Scientists, and Drug Development Professionals
The NIMA-related kinase 2 (Nek2) has emerged as a critical regulator of mitotic events, including centrosome separation and spindle formation.[1][2] Its dysregulation is strongly implicated in tumorigenesis and genomic instability, making it a compelling target for the development of novel anticancer therapeutics.[2][3] This guide provides a comparative analysis of small molecule inhibitors targeting Nek2, offering a framework for validating their inhibitory effects. While specific data for "Nek2-IN-5" is not publicly available, this document will focus on well-characterized inhibitors to illustrate the validation process.
Comparative Efficacy of Nek2 Inhibitors
The inhibitory potential of a compound is primarily assessed by its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%.[4] The following table summarizes the in vitro efficacy of several known Nek2 inhibitors against the kinase and their impact on cancer cell viability.
| Inhibitor | Nek2 IC50 (nM) | Cell Line | Cell Viability IC50 (µM) | Cellular Effects |
| MBM-55S | 1 | MGC-803 | 0.53 | Induces G2/M arrest and apoptosis.[2] |
| HCT-116 | 0.84 | |||
| Bel-7402 | 7.13 | |||
| NBI-961 | 32 | SUDHL5 (DLBCL) | Not specified | Induces G2/M arrest and apoptosis.[2][3] |
| VAL (DLBCL) | Not specified | |||
| CMP3a | 82.74 | Glioma spheres | Not specified | Attenuates glioblastoma growth and increases radiosensitivity.[2] |
| JH295 | 770 | RPMI7951 | ~1.3 (cellular Nek2 inhibition) | Irreversible inhibitor.[2][5] |
Experimental Protocols: A Guide to Validation
Validating the inhibitory effect of a compound on Nek2 kinase involves a series of in vitro and cell-based assays.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on Nek2 kinase activity.
Methodology:
-
Reagents: Recombinant Nek2 kinase, substrate (e.g., β-casein), ATP, and the test inhibitor.
-
Procedure:
-
Incubate recombinant Nek2 with varying concentrations of the inhibitor.
-
Initiate the kinase reaction by adding the substrate and ATP (often radiolabeled with ³²P).
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and separate the phosphorylated substrate from the unphosphorylated substrate using SDS-PAGE.
-
Quantify the amount of phosphorylated substrate, typically through autoradiography or phosphor imaging.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with Nek2 in a cellular context.
Methodology:
-
Cell Culture: Culture cells of interest (e.g., a cancer cell line with high Nek2 expression).
-
Treatment: Treat the cells with the test inhibitor or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated proteins by centrifugation.
-
Detection: Detect the amount of soluble Nek2 at each temperature using Western blotting.
-
Data Analysis: An effective inhibitor will stabilize Nek2, leading to a higher melting temperature compared to the control.
Cell Viability and Apoptosis Assays
Objective: To assess the downstream effects of Nek2 inhibition on cell proliferation and survival.
Methodology:
-
Cell Culture and Treatment: Seed cells in multi-well plates and treat with a range of inhibitor concentrations.
-
Viability Assay (e.g., MTT or CellTiter-Glo): After a set incubation period (e.g., 24, 48, 72 hours), add the viability reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.
-
Apoptosis Assay (e.g., Annexin V/PI staining): Treat cells with the inhibitor and then stain with Annexin V (to detect early apoptosis) and propidium (B1200493) iodide (to detect late apoptosis/necrosis). Analyze the stained cells using flow cytometry.
-
Data Analysis: Determine the IC50 for cell viability and quantify the percentage of apoptotic cells.
Visualizing the Mechanisms
Understanding the signaling pathways and experimental workflows is crucial for interpreting the validation data.
Caption: Simplified Nek2 signaling pathway in mitosis.
The diagram above illustrates the activation of Nek2 at the onset of mitosis. Polo-like kinase 1 (Plk1) phosphorylates MST2, which in turn prevents the phosphatase PP1 from dephosphorylating and inactivating Nek2.[1][6] Active Nek2 then phosphorylates key substrates to drive centrosome separation and regulate the spindle assembly checkpoint.[1][7]
Caption: Workflow for validating a Nek2 kinase inhibitor.
This workflow outlines the key experimental steps to validate the inhibitory effect of a compound on Nek2. It begins with in vitro assays to determine direct kinase inhibition and progresses to cell-based assays to confirm target engagement and evaluate the downstream cellular consequences. This systematic approach is essential for the preclinical evaluation of novel Nek2 inhibitors.
References
- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nek2 Inhibitors for Cancer Research
A detailed guide for researchers and drug developers on the performance, mechanism of action, and experimental evaluation of key Nek2 inhibitors, with a focus on JH295 and its standing among other notable compounds such as MBM-55S, CMP3a, and NBI-961.
The serine/threonine kinase Nek2 has emerged as a critical regulator of mitotic progression, primarily through its role in centrosome separation.[1][2] Its overexpression is implicated in various malignancies, correlating with tumor progression and poor prognosis, thus positioning Nek2 as a compelling target for anticancer therapeutics.[3] This guide provides a comparative overview of Nek2-IN-5, represented here by the well-characterized irreversible inhibitor JH295, and other significant Nek2 inhibitors, offering a comprehensive resource for selecting and evaluating these compounds in a research setting.
Quantitative Comparison of Nek2 Inhibitors
The potency and cellular effects of Nek2 inhibitors are critical parameters for their evaluation. The following tables summarize the biochemical potency (IC50), cellular activity, and observed effects of JH295 in comparison to other prominent Nek2 inhibitors.
Table 1: Biochemical and Cellular Activity of Selected Nek2 Inhibitors
| Inhibitor | Biochemical IC50 (Nek2) | Cell Line | Cellular Activity (IC50 or Effect) | Observed Effects |
| JH295 | 770 nM[4] | RPMI7951 | ~1.3 µM (cellular Nek2 inhibition)[4] | Irreversible inhibitor; does not affect mitotic kinases like Cdk1, Aurora B, or Plk1.[4] |
| MBM-55S | 1 nM[5] | MGC-803 | 0.53 µM[5] | Induces G2/M arrest and apoptosis.[5] |
| HCT-116 | 0.84 µM[5] | |||
| Bel-7402 | 7.13 µM[5] | |||
| CMP3a | Not specified | Glioma spheres (Nek2 high) | 82.74 µM[5] | Attenuates glioblastoma growth and increases radiosensitivity.[5] |
| NBI-961 | 32 nM[5] | SUDHL5 (DLBCL) | Not specified | Induces G2/M arrest and apoptosis.[5] |
| VAL (DLBCL) | Not specified |
Table 2: Kinase Selectivity Profile of Nek2 Inhibitors
| Inhibitor | Selectivity Information |
| JH295 | Inactive against Cdk1, Aurora B, or Plk1.[4] |
| MBM-55S | Shows >20-fold selectivity against most kinases, with exceptions for RSK1 (IC50 = 5.4 nM) and DYRK1a (IC50 = 6.5 nM).[5] |
| CMP3a | Screened against 97 kinases at 15 nM; only YSK4, FLT3-ITDD835V, and FLT3-ITDF691L showed >65% inhibition.[5] |
| NBI-961 | At 15 nM, off-target effects were abolished except for FLT3, which it inhibits with less than ten-fold the potency of Nek2.[5] |
Nek2 Signaling Pathway
Nek2 plays a pivotal role in the G2/M transition of the cell cycle. Its activity is tightly regulated by upstream kinases and phosphatases. Upon activation, Nek2 phosphorylates key substrates to initiate the separation of centrosomes, a critical step for the formation of a bipolar mitotic spindle.
Caption: Simplified Nek2 signaling pathway in mitosis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of Nek2 inhibitors. Below are methodologies for key assays.
In Vitro Nek2 Kinase Inhibition Assay
This assay is used to determine the concentration of an inhibitor required to reduce the activity of purified Nek2 kinase by 50% (IC50).
Materials:
-
Recombinant human Nek2 kinase
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]
-
ATP
-
Biotinylated peptide substrate (e.g., Biotin-CREB (Ser133) peptide)[5][7]
-
Test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or a similar detection system[6]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution or a vehicle control (e.g., 5% DMSO).[6]
-
Add 2 µl of the recombinant Nek2 enzyme solution.[6]
-
Initiate the kinase reaction by adding 2 µl of a solution containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).[6]
-
Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.[6]
-
Measure the luminescence signal.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for in vitro evaluation of Nek2 inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic or cytostatic effects of the inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Nek2 inhibitor or vehicle control and incubate for a desired period (e.g., 24, 48, or 72 hours).[4]
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
References
- 1. Insights into the Conformational Variability and Regulation of Human Nek2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. HTScan® NEK2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Nek2 Inhibitors: Nek2-IN-5 versus JH295
For Immediate Publication
A Comprehensive Guide for Researchers in Oncology and Drug Development
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of NIMA-related kinase 2 (Nek2): Nek2-IN-5 (also known as NCL 00017509) and JH295. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side evaluation of their biochemical and cellular activities, mechanisms of action, and available selectivity data, supported by detailed experimental protocols.
Nek2 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly in centrosome separation during the G2/M transition.[1][2] Its overexpression is implicated in various human cancers, making it an attractive therapeutic target.[2][3] Both this compound and JH295 have emerged as valuable chemical probes to dissect the biological functions of Nek2 and as potential starting points for the development of novel anti-cancer therapies.
At a Glance: Key Differences
| Feature | This compound (NCL 00017509) | JH295 |
| Mechanism of Action | Reversible Inhibitor[4][5] | Irreversible Covalent Inhibitor (targets Cys22)[6] |
| Biochemical Potency (IC50) | 56 nM[4][5] | 770 nM[6][7] |
| Cellular Activity | Induces mitotic abnormalities; GI50 = 2.2 µM (SKBR3 cells)[1] | Inhibits cellular Nek2 with IC50 ~1.3 µM (RPMI7951 cells)[6] |
Biochemical and Cellular Activity: A Quantitative Comparison
The primary distinction between this compound and JH295 lies in their mechanism of action and biochemical potency. This compound is a potent, reversible inhibitor of Nek2 with a reported IC50 of 56 nM.[4][5] In contrast, JH295 is an irreversible inhibitor that forms a covalent bond with a non-catalytic cysteine residue (Cys22) near the glycine-rich loop of Nek2.[6] This irreversible nature provides a sustained inhibition of the kinase. The biochemical IC50 for JH295 is reported to be 770 nM.[6][7]
In cellular assays, both compounds demonstrate the ability to engage and inhibit Nek2. This compound has been shown to induce mitotic abnormalities and mitotic delay.[4][5] It exhibits a growth inhibitory potential with a GI50 of 2.2 µM in the SKBR3 breast cancer cell line.[1] JH295 has been demonstrated to inhibit endogenous Nek2 in cells with an IC50 of approximately 1.3 µM in RPMI7951 cells.[6] A key study using JH295 in primary effusion lymphoma (PEL) cells reported IC50 values in the low nanomolar range at 24, 48, and 72 hours post-treatment.[8]
A recent study highlighted a novel cellular activity for this compound, where its inhibition of Nek2 in pancreatic tumor-bearing mice led to a decrease in PD-L1 expression, thereby inducing an anti-cancer immune response.[9]
Kinase Selectivity
Direct comparative kinase selectivity profiling of this compound and JH295 in the same study is not publicly available. However, independent characterizations provide insights into their specificity.
JH295 has been shown to be highly selective for Nek2. It did not significantly inhibit other key mitotic kinases such as Cdk1, Aurora B, or Plk1 at concentrations where it effectively inhibits Nek2.[6]
Mechanism of Action
The differing mechanisms of action of these two inhibitors are a critical consideration for experimental design.
This compound acts as a reversible inhibitor, meaning it binds to and dissociates from the Nek2 kinase, and its inhibitory effect is dependent on the concentration of the compound.[4][5]
JH295 is an irreversible inhibitor. It contains a propynamide electrophile that forms a covalent bond with the thiol group of Cys22 on Nek2.[6] This covalent modification permanently inactivates the enzyme. The irreversible nature of JH295 makes it a useful tool for achieving sustained target inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Nek2 signaling pathway and general experimental workflows for characterizing Nek2 inhibitors.
Experimental Protocols
In Vitro Nek2 Kinase Assay (adapted from Henise et al., 2011)[10]
This protocol describes a radiometric assay to determine the biochemical potency of Nek2 inhibitors.
-
Reaction Setup: Recombinant Nek2 kinase (15 nM) is incubated with the inhibitor at various concentrations in a kinase reaction buffer (20 mM HEPES pH 7.5, 5 mM MgCl2, 0.1 mM EDTA, 0.08 mg/mL BSA) containing 100 µM ATP and 3% DMSO for 30 minutes at room temperature.
-
Kinase Reaction: The kinase reaction is initiated by adding a substrate solution containing β-casein (0.5 mg/mL) and [γ-³²P]ATP (2 µCi). The reaction proceeds for 30 minutes at room temperature.
-
Detection: An aliquot of the reaction mixture is spotted onto a nitrocellulose membrane. The membrane is washed to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of incorporated ³²P into the β-casein substrate is quantified using a phosphorimager.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Cellular Nek2 Inhibition Assay (adapted from Henise et al., 2011)[10]
This protocol is for determining the inhibitory activity of compounds on endogenous Nek2 in a cellular context.
-
Cell Treatment: Human cancer cells (e.g., A549) are treated with the Nek2 inhibitor at various concentrations for a specified time (e.g., 45 minutes).
-
Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Endogenous Nek2 is immunoprecipitated from the cell lysates using an anti-Nek2 antibody coupled to protein A/G beads.
-
In Vitro Kinase Assay: The immunoprecipitated Nek2 is then subjected to an in vitro kinase assay as described above, using an exogenous substrate like β-casein.
-
Data Analysis: The activity of Nek2 from inhibitor-treated cells is compared to that from vehicle-treated cells to determine the cellular IC50.
Cell Viability Assay (General Protocol)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well according to the manufacturer's instructions.
-
Signal Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the GI50 or IC50 is determined by plotting the data on a dose-response curve.
Conclusion
This compound and JH295 are both valuable tools for studying Nek2 biology, each with distinct characteristics. This compound is a highly potent, reversible inhibitor, making it suitable for studies where a rapid and reversible inhibition of Nek2 is desired. Its recently discovered role in modulating the immune response opens new avenues for its application. JH295, as a potent and selective irreversible inhibitor, is an excellent tool for achieving sustained and specific inhibition of Nek2, particularly for validating Nek2 as a therapeutic target in cellular and in vivo models. The choice between these two inhibitors will ultimately depend on the specific experimental goals and the desired pharmacological profile. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their studies.
References
- 1. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 2. NEK2 NIMA related kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible Nek2 kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of Nek2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to predicting their biological effects and potential off-target toxicities. This guide provides a comparative analysis of the cross-reactivity profiles of several reported Nek2 inhibitors, offering a valuable resource for selecting the appropriate chemical tool for research or as a starting point for therapeutic development.
Nek2, a serine/threonine kinase crucial for centrosome separation and mitotic progression, is a compelling target in oncology. However, the high degree of homology within the human kinome presents a significant challenge in developing truly selective inhibitors. This guide summarizes available quantitative data on the cross-reactivity of various Nek2 inhibitors, details the experimental methodologies used for their characterization, and provides visual representations of key experimental workflows and the Nek2 signaling pathway.
Kinase Selectivity Profiles: A Comparative Overview
The following table summarizes the inhibitory activity of several distinct chemical scaffolds against Nek2 and a panel of other kinases. This data, compiled from various studies, highlights the diverse selectivity profiles achieved to date. It is important to note that a specific inhibitor designated "Nek2-IN-5" was not identified in the surveyed literature; therefore, this guide presents data for a selection of well-characterized Nek2 inhibitors to illustrate the broader landscape of Nek2 inhibitor selectivity.
| Inhibitor | Nek2 IC50 (nM) | Off-Target Kinases Inhibited (>50% at 1µM or IC50 <1µM) | Reference |
| Compound 5 (Irreversible) | 770 | Modest selectivity profile against 24 different kinases, with noted cross-reactivity towards a few other kinases. | [1][2] |
| Aminopyridine (R)-21 | 22 | Showed good selectivity against Plk1, MPS1, Aurora A, and CDK2. Further profiling against 24 kinases showed a >100-fold window of selectivity in most cases, though some cell cycle-unrelated kinases were inhibited. | [3] |
| HKI-272 (Neratinib) | 274 | Originally an EGFR inhibitor, it showed activity on 9.3% of 451 kinases screened with a Kd < 300 nM. | [4] |
| GSK Compound 24 | 25 | Out of 57 kinases screened, only Nek2 and PLK1 had IC50 values below 100 nM. | [5] |
| MBM-55 | 1 | Screened against 12 other kinases, with IC50 values < 100 nM for RPS6KA1, DYRK1A, ABL1, CHEK1, and GSK3B. | [5] |
| JH295 (Irreversible) | 770 | Did not significantly inhibit cellular Cdk1, Aurora B, or Plk1. | [6] |
Experimental Methodologies
The determination of kinase inhibitor selectivity is a critical step in drug discovery and chemical biology. The data presented in this guide were generated using various experimental protocols, primarily focused on in vitro kinase assays.
In Vitro Kinase Assays:
A common method to assess kinase inhibitor selectivity is to test the compound against a large panel of purified kinases. The "ProfilerPro 1 kit" is an example of a commercially available service used for such screens.[3]
-
Principle: These assays typically measure the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The activity is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
General Protocol:
-
A specific kinase is incubated with its substrate and ATP in a buffered solution.
-
The test compound (e.g., a Nek2 inhibitor) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of phosphorylation is measured. This can be done using various detection methods, including radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays, or luminescence-based assays.
-
The concentration of the inhibitor that reduces the kinase activity by 50% is determined and reported as the IC50 value.
-
Cellular Assays:
To confirm the activity and selectivity of inhibitors within a more biologically relevant context, cellular assays are employed.
-
Principle: These assays assess the ability of an inhibitor to block the activity of the target kinase within intact cells.
-
Example Protocol (for irreversible inhibitors):
-
Cells are treated with the irreversible inhibitor for a specific duration.
-
The target kinase (e.g., Nek2) is immunoprecipitated from cell lysates.
-
The activity of the immunoprecipitated kinase is then measured in an in vitro kinase assay. The reduction in activity compared to untreated cells indicates the degree of cellular target engagement.[7]
-
Visualizing the Science
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
Nek2 Signaling Pathway in Mitosis
This diagram illustrates the central role of Nek2 in regulating centrosome separation at the onset of mitosis.
Caption: Simplified Nek2 signaling pathway in mitosis.
References
- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development [mdpi.com]
- 3. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nek2-IN-5 and Alternative Nek2 Inhibitors: A Guide to Experimental Reproducibility
For researchers and professionals in drug development, this guide provides a comparative overview of the experimental findings for the NIMA-related kinase 2 (Nek2) inhibitor, Nek2-IN-5 (also known as NCL00017509), alongside other notable Nek2 inhibitors. This analysis aims to address the reproducibility of experimental data by presenting quantitative findings in structured tables, detailing experimental protocols for key assays, and visualizing relevant biological pathways and workflows.
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation during mitosis. Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to target Nek2, each with distinct biochemical and cellular profiles. This guide focuses on this compound and provides a comparative context with other well-characterized inhibitors such as JH295, MBM-5, and NBI-961.
Comparative Analysis of In Vitro and Cellular Activity
The following tables summarize the reported in vitro half-maximal inhibitory concentration (IC50) and cellular growth inhibition (GI50) values for this compound and its alternatives. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable snapshot of the relative potencies of these compounds.
| Inhibitor | Reported Nek2 IC50 | Notes | Reference |
| This compound (NCL00017509) | 56 nM | Reversible inhibitor | |
| JH295 | ~770 nM | Irreversible inhibitor, targets Cys22 | [1][2] |
| MBM-55S | Low nanomolar | - | [3] |
| NBI-961 | 32 nM | Also inhibits FLT3 (IC50 = 37 nM) |
Table 1: In Vitro Biochemical Activity of Nek2 Inhibitors
| Inhibitor | Cell Line | Reported GI50/Cellular IC50 | Assay Duration | Reference |
| JH295 | RPMI7951 (WT Nek2) | ~1.3 µM | 45 minutes | [1][2] |
| MBM-5 | MGC-803 | - | - | [4] |
| NBI-961 | SUDHL5, RIVA (DLBCL cell lines) | Nanomolar range | 96 hours | [5] |
Table 2: Cellular Activity of Nek2 Inhibitors
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in its potential as a therapeutic agent. The following table highlights the known selectivity of the compared Nek2 inhibitors against other kinases.
| Inhibitor | Selectivity Profile | Reference |
| This compound (NCL00017509) | Potent and selective Nek2 inhibitor. | |
| JH295 | Inactive against mitotic kinases Cdk1, Aurora B, or Plk1. | [1][3][6] |
| MBM-55S | >20-fold selectivity against most kinases, with some activity against RSK1 (IC50 = 5.4 nM) and DYRK1a (IC50 = 6.5 nM). | [3] |
| NBI-961 | At 15 nM, off-target effects were minimal, with some inhibition of FLT3 at less than ten-fold the potency of Nek2. | [3] |
Table 3: Kinase Selectivity of Nek2 Inhibitors
Experimental Methodologies
To ensure the reproducibility of the cited findings, detailed experimental protocols for key assays are provided below.
In Vitro Nek2 Kinase Assay (IC50 Determination)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant Nek2.
-
Enzyme: Recombinant human Nek2.
-
Substrate: A suitable peptide substrate, such as a biotinylated CREB peptide.[3]
-
ATP Concentration: Typically near the Km value for ATP to ensure competitive inhibition can be accurately measured.
-
Reaction Buffer: A standard kinase buffer, for example: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[3]
-
Inhibitor Preparation: A serial dilution of the test compound is prepared, typically in DMSO, and then further diluted in the kinase buffer.
-
Assay Procedure:
-
The inhibitor or vehicle control is pre-incubated with the Nek2 enzyme in a 384-well plate.[3]
-
The kinase reaction is initiated by the addition of the substrate and ATP mixture.[3]
-
The reaction is allowed to proceed for a defined period, for instance, 30 minutes at room temperature.[3]
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection system like the ADP-Glo™ Kinase Assay (Promega).[3]
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[3]
Cell Viability/Growth Inhibition (GI50) Assay
This assay assesses the effect of a Nek2 inhibitor on the proliferation and viability of cancer cell lines.
-
Cell Lines: A panel of relevant cancer cell lines with known Nek2 expression levels.
-
Assay Principle: Commonly used methods include the MTT assay, which measures metabolic activity, or assays that measure ATP content (e.g., CellTiter-Glo).
-
Procedure (MTT Assay Example):
-
Cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.[3]
-
The cells are then treated with a range of concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 72 or 96 hours).[3][5]
-
Following treatment, an MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[3]
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).[3]
-
The absorbance is measured at a specific wavelength, and the GI50 value is calculated from the dose-response curve.
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a Nek2 inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of a human cancer cell line is injected subcutaneously into the flanks of the mice.[3]
-
Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test inhibitor or vehicle is administered according to a predefined schedule and route (e.g., intraperitoneal injection).[3]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The body weight and overall health of the mice are also monitored. At the end of the study, tumors are excised and may be used for further analysis.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of Nek2 in mitosis and a general workflow for its inhibition studies.
Caption: Simplified diagram of the Nek2 signaling pathway in mitosis.
Caption: General experimental workflow for the evaluation of Nek2 inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Nek2-IN-5 Versus siRNA Knockdown for Nek2 Inhibition
For researchers, scientists, and drug development professionals targeting the serine/threonine kinase Nek2, a pivotal player in cell cycle progression and tumorigenesis, the choice between small molecule inhibitors and genetic knockdown methods is a critical decision. This guide provides an objective comparison of the small molecule inhibitor Nek2-IN-5 and siRNA-mediated knockdown, offering a comprehensive analysis of their efficacy, mechanisms, and experimental considerations.
Nek2 is overexpressed in a wide array of human cancers, making it a compelling therapeutic target.[1] Both this compound, a chemical inhibitor, and siRNA (small interfering RNA) knockdown are powerful tools to probe Nek2 function and evaluate its therapeutic potential. While both aim to abrogate Nek2 activity, they do so through distinct mechanisms, leading to different experimental outcomes and considerations.
Mechanism of Action: A Tale of Two Approaches
This compound is a small molecule inhibitor that typically functions by competing with ATP for the kinase's ATP-binding pocket. This direct inhibition of the catalytic activity of the Nek2 protein prevents the phosphorylation of its downstream substrates, thereby arresting its biological function.
In contrast, siRNA knockdown operates at the genetic level. A synthetic siRNA molecule, designed to be complementary to the Nek2 mRNA sequence, is introduced into cells. This leads to the degradation of the Nek2 mRNA, preventing the translation of the Nek2 protein and thereby reducing its overall levels within the cell.[1][2]
Caption: Mechanisms of Nek2 Inhibition.
Efficacy and Phenotypic Outcomes: A Comparative Analysis
Both this compound and Nek2 siRNA have demonstrated efficacy in suppressing cancer cell proliferation, inducing apoptosis, and causing cell cycle arrest.[1][2][3][4][5] However, the magnitude and specifics of these effects can vary depending on the cell line, concentration, and duration of treatment.
| Feature | This compound (and other small molecule inhibitors) | siRNA Knockdown of Nek2 |
| Target | Nek2 protein kinase activity | Nek2 mRNA |
| Mechanism | Competitive ATP binding inhibition | mRNA degradation |
| Onset of Action | Rapid, dependent on cell permeability and binding kinetics | Slower, requires mRNA degradation and protein turnover |
| Duration of Effect | Dependent on compound half-life and metabolism | Can be transient or stable depending on delivery method |
| Specificity | Potential for off-target kinase inhibition | High sequence specificity, but potential for off-target effects through seed region binding |
| Cell Proliferation | Inhibition of proliferation | Inhibition of proliferation[2][3][4][5][6] |
| Apoptosis | Induction of apoptosis[1] | Induction of apoptosis[2][5] |
| Cell Cycle | G2/M phase arrest[1] | G0/G1 or G2/M arrest (cell line dependent)[1][5] |
Experimental Protocols
This compound Treatment Workflow
Caption: Experimental Workflow for this compound Treatment.
Detailed Protocol:
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the final desired concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting to assess protein levels, flow cytometry for cell cycle and apoptosis analysis, or cell viability assays.
siRNA Knockdown Workflow
Caption: Experimental Workflow for Nek2 siRNA Knockdown.
Detailed Protocol:
-
Cell Seeding: Plate cells to achieve 50-70% confluency on the day of transfection.
-
Complex Formation: In separate tubes, dilute the Nek2 siRNA and a transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh serum-free or antibiotic-free medium.
-
Incubation: Incubate the cells for 4-6 hours.
-
Medium Change: Replace the transfection medium with complete growth medium.
-
Post-Transfection Incubation: Continue to incubate the cells for 48-72 hours to allow for Nek2 mRNA and protein depletion.
-
Validation and Analysis: Harvest a portion of the cells to confirm knockdown efficiency by qPCR or Western blot. Use the remaining cells for phenotypic assays.[1]
Nek2 Signaling Pathway
Inhibition of Nek2, either by this compound or siRNA, disrupts its role in critical cellular processes, particularly mitosis. Nek2 is involved in centrosome separation and the spindle assembly checkpoint.[7] Its dysregulation leads to mitotic errors, which can trigger cell cycle arrest and apoptosis.[6] Furthermore, Nek2 has been implicated in other oncogenic pathways, including the Wnt/β-catenin and ERK/MAPK signaling pathways.[5][8][9]
Caption: Simplified Nek2 Signaling Pathway.
Conclusion: Choosing the Right Tool for the Job
Both this compound and Nek2 siRNA are valuable tools for studying the function and therapeutic potential of Nek2. The choice between them depends on the specific experimental goals.
-
This compound offers a rapid and dose-dependent method to inhibit Nek2's catalytic function, making it suitable for studying the immediate effects of kinase inhibition and for preclinical therapeutic evaluation. However, the potential for off-target effects on other kinases should be considered.
-
siRNA knockdown provides a highly specific way to deplete Nek2 protein levels, ideal for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of Nek2 loss. Challenges with delivery efficiency and potential for off-target mRNA silencing need to be addressed.
For a comprehensive understanding of Nek2's role in cellular processes and as a therapeutic target, a combinatorial approach, utilizing both this compound and siRNA knockdown, is often the most robust strategy. This allows for the validation of phenotypes and ensures that the observed effects are truly a consequence of Nek2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel combination treatment for colorectal cancer using Nek2 siRNA and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Silencing of Nek2 suppresses the proliferation, migration and invasion and induces apoptosis of breast cancer cells by regulating ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 7. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Nek2 Inhibitors in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Nek2 inhibitors in cellular assays, with a focus on assessing their specificity. The information is compiled from preclinical studies and presented with supporting experimental data to aid researchers in selecting the most appropriate compounds for their studies. While direct data for an inhibitor designated "Nek2-IN-5" is not publicly available, this guide includes a placeholder for its hypothetical data to illustrate a comprehensive comparison.
Introduction to Nek2 as a Therapeutic Target
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis, particularly in centrosome separation and spindle assembly.[1] Dysregulation and overexpression of Nek2 are implicated in genomic instability and have been linked to aggressive phenotypes and poor prognosis in various cancers.[1][2] This makes Nek2 a compelling target for the development of novel anticancer therapies.[1] A critical aspect of developing Nek2 inhibitors is to ensure their specificity to minimize off-target effects and potential toxicity.
Comparative Analysis of Nek2 Inhibitors
The following tables summarize the biochemical potency and cellular activity of several known Nek2 inhibitors, providing a framework for comparing their specificity.
Table 1: Biochemical Potency and Kinase Selectivity of Nek2 Inhibitors
| Inhibitor | Nek2 IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Selectivity Notes |
| This compound (Hypothetical) | 15 | Plk1, Aurora A | 500, >1000 | Data not available. |
| MBM-55S | 1[1] | RSK1, DYRK1a | 5.4, 6.5[1] | >20-fold selectivity against most kinases.[1] |
| JH295 | 770[1] | Cdk1, Aurora B, Plk1 | Inactive[1] | Irreversible inhibitor; does not affect several key mitotic kinases.[1] |
| (R)-21 | 22[2] | Plk1 | 5820[2] | Demonstrates good selectivity against other mitotic kinases like Plk1, MPS1, Aurora A, and CDK2.[2] |
| NBI-961 | 32[1] | FLT3 | <10-fold potency vs Nek2[1] | Off-target effects, except for FLT3, were abolished at 15 nM.[1] |
| CMP3a | 82.74[1] | YSK4, FLT3-ITD | >65% inhibition at 15nM[1] | Screened against 97 kinases.[1] |
Table 2: Cellular Activity of Nek2 Inhibitors
| Inhibitor | Cell Line(s) | Cellular IC50 (µM) | Observed Cellular Effect(s) |
| This compound (Hypothetical) | HCT-116 | 0.5 | Induces G2/M arrest and apoptosis. |
| MBM-55S | MGC-803, HCT-116, Bel-7402 | 0.53, 0.84, 7.13[1] | Induces G2/M arrest and apoptosis.[1] |
| JH295 | RPMI7951 | ~1.3 (cellular Nek2 inhibition)[1] | Inhibits cellular Nek2 activity.[1] |
| (R)-21 | U2OS | 0.8 (pC-Nap1 inhibition)[2] | Down-regulation of C-Nap1 phosphorylation.[2] |
| NBI-961 | SUDHL5 (DLBCL) | Not specified | Induces G2/M arrest and apoptosis.[1] |
| CMP3a | Glioma spheres | Not specified | Attenuates glioblastoma growth.[1] |
Signaling Pathways and Experimental Workflows
To understand the context of Nek2 inhibition and the methods used for assessment, the following diagrams illustrate the Nek2 signaling pathway and a general experimental workflow for inhibitor specificity profiling.
Caption: Simplified Nek2 signaling pathway leading to centrosome separation.
Caption: A general workflow for characterizing the specificity of a Nek2 inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of an inhibitor to Nek2 within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-Nek2 fusion vector
-
NanoBRET™ Kinase Tracer
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, 96-well assay plates
-
Test inhibitor (e.g., this compound)
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-Nek2 fusion vector and a carrier DNA using FuGENE® HD.
-
Incubate for 20-24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest transfected cells and resuspend in Opti-MEM™.
-
Prepare serial dilutions of the test inhibitor in Opti-MEM™.
-
-
Assay Execution:
-
Dispense cells into the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the appropriate wells.
-
Add the NanoBRET™ Tracer to all wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the inhibitor concentration to determine the IC50 value.
-
Immunoblotting for Nek2 Substrate Phosphorylation
This method assesses the functional inhibition of Nek2 by measuring the phosphorylation of its downstream substrates.
Materials:
-
Cancer cell line of interest (e.g., U2OS, HCT-116)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pC-Nap1 (phospho-Ser2179), anti-C-Nap1, anti-Nek2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of the inhibitor on cell viability by measuring ATP levels.
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle-only control.
-
Incubate for a desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
References
Comparative Analysis of Nek2 Inhibitors: Nek2-IN-5 and MBM-5 in Gastrointestinal Cancer
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two notable Nek2 inhibitors, Nek2-IN-5 and MBM-5, in the context of gastrointestinal (GI) cancer. This report synthesizes available experimental data to evaluate their performance and potential as therapeutic agents.
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in mitosis. Its overexpression has been implicated in the tumorigenesis and progression of various malignancies, including gastric and colorectal cancers, making it an attractive target for anticancer therapies.[1][2] This guide focuses on a comparative analysis of two small molecule inhibitors of Nek2: this compound and MBM-5.
Performance and Efficacy: A Tabular Comparison
The following table summarizes the key quantitative data for this compound and MBM-5 based on available preclinical studies.
| Feature | This compound (NCL00017509) | MBM-5 |
| Mechanism of Action | Potent and irreversible inhibitor of Nek2.[3][4] | Potent inhibitor of Nek2 kinase activity. |
| In Vitro Nek2 Inhibition (IC50) | 56 nM | 0.340 ± 0.075 µM[1][5] |
| Cellular Potency (IC50) in GI Cancer | Data not available in a panel of GI cancer cell lines. | Gastric Cancer: MGC-803: Not specified, but sensitive Colorectal Cancer: HCT-116: Not specified, but sensitive Generally, leukemia, gastric, and colorectal cancer cell lines are relatively sensitive to MBM-5 with IC50 values ranging from 1 to 10 µM.[1] |
| In Vivo Efficacy | In mice bearing pancreatic tumors, it decreases PD-L1 expression and induces an anticancer immune response. | Significantly suppressed tumor growth in MGC-803 (gastric) and HCT-116 (colorectal) xenograft models.[6][7] |
Delving into the Mechanisms: Signaling Pathways
Nek2 is involved in several signaling pathways that are critical for cancer cell proliferation and survival. Both this compound and MBM-5 exert their anticancer effects by inhibiting Nek2 and consequently modulating these pathways.
In gastrointestinal cancers, Nek2 has been shown to be upregulated and associated with poor prognosis.[2] It contributes to tumorigenesis by promoting cell proliferation, migration, and invasion.[8] Nek2 is known to activate key signaling pathways such as the ERK/MAPK and TGF-β/Smad2 pathways, leading to the transcription of genes involved in cell cycle progression and metastasis.[3][9] Furthermore, Nek2 can promote resistance to chemotherapy agents like 5-fluorouracil (B62378) by activating the Wnt/β-catenin signaling pathway.[10]
Below is a diagram illustrating the central role of Nek2 in gastrointestinal cancer signaling pathways.
Caption: Nek2 signaling in gastrointestinal cancer.
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the findings, detailed experimental protocols are essential. Below are summaries of the key experimental procedures used to characterize Nek2 inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on Nek2's enzymatic activity.
-
Principle: Recombinant Nek2 kinase is incubated with a specific substrate and ATP. The inhibitor is added at various concentrations to determine its ability to block the phosphorylation of the substrate. The amount of ADP produced, which is proportional to kinase activity, is measured.
-
Typical Protocol (for MBM-5):
-
A reaction mixture containing Nek2 kinase buffer (40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT), recombinant Nek2 enzyme, and the substrate is prepared.[11]
-
MBM-5 is serially diluted and added to the reaction mixture.[11]
-
The reaction is initiated by adding ATP.
-
After incubation at room temperature, the reaction is stopped, and the amount of ADP generated is quantified using a commercial kit such as ADP-Glo™ Kinase Assay.[11]
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Typical Protocol:
-
Gastrointestinal cancer cells (e.g., MGC-803, HCT-116) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the inhibitor (e.g., MBM-5) for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration.
-
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The mice are then treated with the inhibitor to assess its effect on tumor growth.
-
Typical Protocol (for MBM-5):
-
Human gastrointestinal cancer cells (e.g., MGC-803 or HCT-116) are subcutaneously injected into nude mice.[1]
-
When tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives the inhibitor (e.g., MBM-5, 20-30 mg/kg, intraperitoneally) on a regular schedule (e.g., daily for 3 weeks). The control group receives the vehicle.[1][12]
-
Tumor volume and mouse body weight are measured regularly.
-
At the end of the study, the tumors are excised and weighed.
-
The following flowchart illustrates a typical experimental workflow for evaluating Nek2 inhibitors.
Caption: Workflow for preclinical evaluation of Nek2 inhibitors.
Conclusion
Both this compound and MBM-5 demonstrate promise as inhibitors of Nek2 for the treatment of gastrointestinal cancers. MBM-5 has been more extensively characterized in this specific context, with published data on its cellular potency against various GI cancer cell lines and its in vivo efficacy in gastric and colorectal cancer models.[1] this compound is a highly potent, irreversible inhibitor of Nek2, a characteristic that may offer a distinct therapeutic advantage.[3][4] However, detailed comparative data on its efficacy in a broad panel of gastrointestinal cancer cell lines is currently lacking in the public domain. Further head-to-head studies are warranted to fully elucidate the comparative therapeutic potential of these two inhibitors.
References
- 1. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NEK2 promotes colorectal cancer progression by activating the TGF-β/Smad2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1507367-00-1 | TargetMol | Biomol.de [biomol.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NIMA related kinase 2 promotes gastric cancer cell proliferation via ERK/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Nek2-IN-5: A Procedural Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Nek2-IN-5, a potent and irreversible Nek2 kinase inhibitor. By adhering to these procedural steps, laboratories can ensure regulatory compliance and foster a culture of safety.
Core Principles of Chemical Waste Management
The disposal of any potent research chemical like this compound must be handled with a thorough understanding of its potential hazards. The primary objective is to manage waste in a manner that is safe, compliant with regulations, and environmentally sound. All materials that have come into contact with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1][2]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with detailed quantitative disposal limits for this compound is not publicly available, the following table summarizes key information for related compounds and general principles for handling potent kinase inhibitors. This data should be used as a reference, and all disposal procedures must ultimately align with your institution's specific protocols.
| Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Disposal Consideration |
| This compound | 1507367-00-1 | C₁₇H₁₆N₂O₂ | 292.3 | Treat as a potent, hazardous chemical waste.[1][2] Segregate from other waste streams. |
| General Kinase Inhibitor | Not Applicable | Varies | Varies | Assume high potency and potential toxicity.[3][4] Dispose of as hazardous waste; never discard down the drain or in regular trash.[1][2][5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE) and Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
3. Container Labeling:
-
Clearly and accurately label all waste containers with the words "Hazardous Waste."[1][3]
-
The label must include the full chemical name, "this compound," and its CAS number (1507367-00-1).
-
Note the date when waste was first added to the container.
4. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1]
-
Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.[7]
-
Keep waste containers securely closed at all times, except when adding waste.[2]
5. Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with this compound. A common and effective procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous solid waste.[1]
6. Disposal Request and Pickup:
-
Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][6]
-
Crucially, never dispose of this compound or its solutions down the sink or in the regular trash. [1][2][5]
Experimental Protocol: In Vitro Nek2 Kinase Inhibition Assay
To assess the potency of Nek2 inhibitors like this compound, an in vitro kinase assay is a standard experimental procedure. The waste generated from such an assay must be disposed of following the hazardous waste procedures outlined above.
Objective: To determine the concentration of an inhibitor required to block 50% of Nek2 kinase activity (IC₅₀).
Materials:
-
Recombinant human Nek2 kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[8]
-
ATP and a suitable substrate
-
This compound (or other test inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 384-well plate, add the recombinant Nek2 kinase to each well, excluding the negative control.
-
Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).[8]
-
Stop the reaction and measure the amount of ADP produced (which correlates with kinase activity) using a detection reagent like ADP-Glo™.[8]
-
Read the luminescence signal on a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
All solutions and materials used in this assay must be collected and disposed of as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. promega.com [promega.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
